molecular formula C21H39ClN4O8 B1662887 Amastatin hydrochloride CAS No. 100938-10-1

Amastatin hydrochloride

Cat. No.: B1662887
CAS No.: 100938-10-1
M. Wt: 511.0 g/mol
InChI Key: GBDUPCKQTDKNLS-PORDUOSCSA-N
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Description

Amastatin is a slow, tight binding, competitive aminopeptidase (AP) inhibitor, first described as an inhibitor of human serum AP-A (glutamyl AP;  IC50 = 0.54 μg/ml) but not of AP-B (arginine AP). It also inhibits AP-N (AP-M, alanyl AP;  Ki = 20-200 nM), leucyl-cystinyl AP (Ki = 20-220 nM), and endoplasmic reticulum AP 1 (Ki = 41.8 μM). Amastatin is without effect on trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDUPCKQTDKNLS-PORDUOSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905856
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100938-10-1
Record name Amastatin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Amastatin's Inhibitory Profile Against Aminopeptidases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin, a naturally occurring peptide derivative isolated from Streptomyces sp., is a potent and well-characterized inhibitor of several aminopeptidases. Its structure, [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid], allows it to act as a slow-binding, competitive inhibitor of a range of metallo-aminopeptidases. This technical guide provides an in-depth overview of the inhibitory profile of amastatin against various aminopeptidases, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in the fields of enzymology and drug discovery.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of amastatin has been quantified against a variety of aminopeptidases, primarily through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize the available quantitative data, offering a comparative look at amastatin's efficacy across different enzymes.

EnzymeSourceKi (nM)IC50 (µM)Inhibition TypeReference(s)
Aeromonas AminopeptidaseAeromonas proteolytica0.26-Slow, Tight Binding, Competitive[1]
Leucine Aminopeptidase (cytosolic)Porcine Kidney30-Slow, Tight Binding, Competitive[1]
Aminopeptidase (microsomal)Porcine Kidney52-Slow, Tight Binding, Competitive[1]
Aminopeptidase M (AP-M)-19-Slow-Binding, Competitive[2][3]
Aminopeptidase A (APA)Pig Kidney250-Competitive[4]
Aminopeptidase N (APN)Guinea-pig striatal membrane-12.48Competitive
Leishmanial Leucine Aminopeptidase (LdLAP)Leishmania donovani7.18-Competitive

Note: The Ki values for Aeromonas aminopeptidase, cytosolic leucine aminopeptidase, and microsomal aminopeptidase were reported to be in the range of 3.0 x 10-8 to 2.5 x 10-10 M in an earlier study.[1]

Mechanism of Inhibition

Amastatin functions as a slow, tight-binding, competitive inhibitor for many of its target aminopeptidases.[1][2] This mechanism involves a two-step process: an initial rapid, reversible binding of the inhibitor to the enzyme's active site, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. This is often characteristic of transition-state analogue inhibitors.

Slow_Binding_Inhibition E Enzyme (E) EI Initial Encounter Complex (EI) E->EI k1 I Inhibitor (I) EI->E k-1 EI_star Tight-Binding Complex (EI*) EI->EI_star k2 (slow) EI_star->EI k-2 (very slow)

Mechanism of slow-binding inhibition by amastatin.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency. Below are generalized protocols for key experiments cited in the literature for determining the inhibitory activity of amastatin.

Continuous Spectrophotometric Assay for Aminopeptidase Activity and Inhibition

This method is widely used to determine the kinetic parameters of aminopeptidase inhibition by amastatin.

Principle: The enzymatic hydrolysis of a chromogenic or fluorogenic substrate is monitored over time. The rate of product formation is measured by the change in absorbance or fluorescence. The presence of an inhibitor will decrease the reaction rate, and from this, kinetic constants can be derived.

Materials:

  • Purified aminopeptidase

  • Amastatin hydrochloride

  • Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide, L-Alanine-p-nitroanilide, Leucine-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare stock solutions of the enzyme, substrate, and amastatin in the appropriate assay buffer.

  • In a 96-well microplate, add the assay buffer to each well.

  • Add varying concentrations of amastatin to the wells designated for the inhibition assay. Include control wells with no inhibitor.

  • Add a constant amount of the enzyme to each well and pre-incubate with amastatin for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation is critical for slow-binding inhibitors like amastatin.

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set duration (e.g., 30-60 minutes).

  • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and amastatin and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Enzyme, Substrate, Amastatin) A1 Add Buffer and Amastatin to Microplate Wells P1->A1 A2 Add Enzyme and Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Monitor Kinetic Readout (Absorbance/Fluorescence) A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 Determine IC50 Value D1->D2 D3 Determine Ki and Mode of Inhibition D1->D3

General workflow for an aminopeptidase inhibition assay.
Determination of Ki for Slow-Binding Inhibitors

For slow-binding inhibitors like amastatin, the standard Michaelis-Menten kinetics may not be sufficient. A more detailed kinetic analysis is required.

Principle: The time-dependent inhibition is monitored to determine the rate constants for the formation of the initial and the tight-binding enzyme-inhibitor complexes.

Procedure:

  • Follow the general procedure for the continuous spectrophotometric assay.

  • Initiate the reaction by adding the enzyme to a mixture of substrate and varying concentrations of amastatin.

  • Monitor the reaction progress curves over a longer period to observe the slow onset of inhibition.

  • The progress curves will typically show an initial burst phase followed by a slower steady-state rate.

  • Fit the progress curves to an equation that describes slow-binding inhibition to determine the apparent first-order rate constant for the onset of inhibition (kobs) at each inhibitor concentration.

  • Plot kobs against the amastatin concentration. The resulting plot (often a hyperbola) can be fitted to an appropriate equation to determine the individual rate constants (k1, k-1, k2, k-2) and ultimately calculate the overall inhibition constant (Ki).

Amastatin's Inhibitory Profile Against Specific Aminopeptidases

Aminopeptidase N (APN/CD13)

Amastatin is a potent inhibitor of Aminopeptidase N, a zinc metallo-aminopeptidase involved in the final digestion of peptides. For APN from guinea-pig striatal membranes, amastatin exhibited competitive inhibition with a Ki of 12.48 µM when Tyr-Gly was used as a substrate. The assay was conducted in 50 mM Tris-HCl buffer, and the reaction products were analyzed by HPLC.

Leucine Aminopeptidase (LAP)

Cytosolic Leucine Aminopeptidase is another key target of amastatin. A continuous spectrophotometric procedure for determining LAP activity involves using L-leucinamide as a substrate, with the liberated ammonia being measured through a coupled reaction with glutamate dehydrogenase. The reaction is typically carried out in a triethanolamine buffer (pH 8.2) and requires Mn2+ for optimal activity. Amastatin completely inhibits the LAP reaction in this assay system.

Aminopeptidase A (APA)

Amastatin inhibits Aminopeptidase A in a competitive manner. For APA purified from pig kidney, the Ki value was determined to be 2.5 x 10-7 M using L-glutamic acid beta-naphthylamide as the substrate.[4] The optimal pH for this enzyme's activity is around 7.5.[4]

Leucyl-cystinyl Aminopeptidase (Oxytocinase/LNPEP/IRAP)
Pyroglutamyl Aminopeptidase

Currently, there is limited information available in the public domain regarding the inhibitory activity of amastatin against pyroglutamyl aminopeptidases (Type I and Type II). Further research is required to characterize this interaction.

Conclusion

Amastatin remains a valuable tool for researchers studying aminopeptidases. Its well-defined inhibitory profile against a range of these enzymes, coupled with its characteristic slow-binding mechanism, makes it an important reference compound in drug discovery and a useful probe for elucidating the physiological roles of its target enzymes. This guide provides a comprehensive summary of the current knowledge on amastatin's inhibitory activity, offering a foundation for further investigation into its therapeutic potential and its application in enzymology. Further studies are warranted to fully detail the experimental conditions for all its interactions and to explore its effects on a broader range of aminopeptidases.

References

Amastatin Hydrochloride and Its Influence on Angiotensin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Amastatin hydrochloride is a potent, competitive, and slow-binding inhibitor of several metalloproteases, with its most significant activity directed towards aminopeptidases, particularly aminopeptidase A (APA) and leucine aminopeptidase. Within the context of the renin-angiotensin system (RAS), amastatin's primary and well-documented role is not the inhibition of angiotensin-converting enzyme (ACE), but rather the blockage of the metabolic conversion of Angiotensin II (Ang II) to Angiotensin III (Ang III). This guide provides an in-depth analysis of amastatin's mechanism, its quantitative inhibitory profile against key enzymes, detailed experimental protocols for assessing enzyme inhibition, and visual diagrams of the relevant biochemical pathways and workflows.

The Renin-Angiotensin System (RAS) Overview

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The canonical pathway is initiated when the enzyme renin cleaves angiotensinogen to produce the decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease, then converts Angiotensin I into the octapeptide Angiotensin II, a potent vasoconstrictor.[2][3] Ang II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure.[1][2] ACE inhibitors are a major class of drugs used to treat hypertension by blocking the formation of Ang II.[4][5]

Further metabolism within the RAS involves other enzymes. Notably, Angiotensin II can be converted to the heptapeptide Angiotensin III by aminopeptidase A (APA), which removes the N-terminal aspartate residue.[6][7] Angiotensin III also possesses biological activity, including stimulating aldosterone secretion.[1][3]

This compound: A Profile

Amastatin is a natural tetrapeptide ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-Val-L-Val-L-Asp) that acts as a potent inhibitor of various aminopeptidases.[8] It functions as a slow, tight-binding competitive inhibitor, effectively blocking the catalytic activity of these enzymes.[9] Its primary targets include aminopeptidase A (APA) and leucine aminopeptidases.[9][10] Due to its strong inhibition of APA, amastatin is a critical research tool for studying the specific roles of the Ang II to Ang III conversion pathway in the brain and periphery.[7][11] While amastatin is a broad-spectrum metalloprotease inhibitor, its effect on Angiotensin-Converting Enzyme (ACE) is not its primary mechanism of action and is not well-documented in comparison to its potent aminopeptidase inhibition.

Mechanism of Action in Angiotensin Metabolism

Amastatin's principal effect on the renin-angiotensin system is the specific inhibition of Aminopeptidase A.[6][7] By blocking APA, amastatin prevents the cleavage of the N-terminal aspartic acid from Angiotensin II, thereby halting its conversion to Angiotensin III.[7] This action has been shown to diminish or completely block physiological activities that are dependent on Ang III.[11] For instance, in brain studies, amastatin's ability to block the pressor response to centrally administered Ang II suggests that this response is mediated by its conversion to Ang III, a step that amastatin prevents.[7]

The diagram below illustrates the canonical RAS pathway and the specific point of intervention for amastatin.

Renin_Angiotensin_System cluster_enzymes Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I   Ang_II Angiotensin II Ang_I->Ang_II   Ang_III Angiotensin III Ang_II->Ang_III   Vasoconstriction Vasoconstriction & Aldosterone Release Ang_II->Vasoconstriction Amastatin Amastatin APA Aminopeptidase A Amastatin->APA Renin Renin ACE ACE p1->Ang_I p2->Ang_II p3->Ang_III

Caption: The Renin-Angiotensin System and the inhibitory action of Amastatin on Aminopeptidase A.

Quantitative Analysis of Amastatin Inhibition

Quantitative data on amastatin's inhibitory potency is primarily available for aminopeptidases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. Data is summarized in the table below.

Enzyme TargetInhibitorKi ValueOrganism/Source
Aminopeptidase M (AP-M)Amastatin19 nMPorcine Kidney
Leucine Aminopeptidase (LAP)Amastatin4.1 µMPorcine Kidney
Aeromonas AminopeptidaseThis compound0.26 nMAeromonas proteolytica
Cytosolic Leucine AminopeptidaseThis compound30 nM-
Microsomal AminopeptidaseThis compound52 nM-

Data sourced from references[8][9]. Note the significantly higher potency (lower Ki) against Aeromonas aminopeptidase and Aminopeptidase M compared to Leucine Aminopeptidase.

Experimental Protocol: In Vitro ACE Inhibition Assay

While amastatin is not a classical ACE inhibitor, this protocol details the standard methodology used to screen compounds for ACE inhibitory activity. The method is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.[12][13]

5.1 Materials and Reagents

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich A6778)

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Test inhibitor (e.g., this compound) dissolved in buffer

  • Positive control inhibitor (e.g., Captopril)

  • Assay Buffer: 50 mM HEPES or 100 mM Borate buffer with 300 mM NaCl, pH 8.3

  • Stopping Solution: 1 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl acetate

  • UV-Vis Spectrophotometer or HPLC with UV detector

5.2 Assay Procedure

  • Preparation: Prepare serial dilutions of the test inhibitor (amastatin) and the positive control (captopril) in the assay buffer. Prepare ACE solution (e.g., 0.04 U/mL) and HHL solution (e.g., 5 mM) in the assay buffer.[14]

  • Pre-incubation: In a microcentrifuge tube, add 20 µL of the inhibitor solution (or buffer for the 100% activity control) and 20 µL of the HHL substrate solution. Pre-incubate the mixture at 37°C for 5 minutes.[14]

  • Reaction Initiation: Add 20 µL of the ACE enzyme solution to the mixture to start the reaction.[14] For blank samples, add 20 µL of assay buffer instead of the ACE solution.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[12][14]

  • Reaction Termination: Stop the reaction by adding 50-200 µL of 1 M HCl.[13][14]

  • Extraction: Add 375-1000 µL of ethyl acetate to the tube to extract the hippuric acid (HA) product. Vortex vigorously and centrifuge to separate the layers.[12]

  • Quantification: Carefully transfer the upper ethyl acetate layer to a new tube. Evaporate the solvent using a vacuum oven or nitrogen stream. Re-dissolve the dried hippuric acid in a known volume of water or mobile phase.[12]

  • Measurement: Measure the absorbance of the re-dissolved hippuric acid at 228 nm using a spectrophotometer or quantify using reverse-phase HPLC with detection at 228 nm.[12][14]

  • Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100 The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

5.3 Workflow Visualization

The following diagram outlines the key steps in the ACE inhibition assay protocol.

ACE_Inhibition_Assay_Workflow start Start prep Prepare Reagents: - ACE Solution - HHL Substrate - Inhibitor Dilutions start->prep preincubate Pre-incubate Inhibitor + HHL (37°C, 5 min) prep->preincubate initiate Initiate Reaction (Add ACE Solution) preincubate->initiate incubate Incubate (37°C, 30-60 min) initiate->incubate terminate Terminate Reaction (Add 1M HCl) incubate->terminate extract Extract Product (Hippuric Acid) with Ethyl Acetate terminate->extract quantify Evaporate & Re-dissolve Product extract->quantify measure Measure Absorbance at 228 nm (Spectrophotometer or HPLC) quantify->measure calculate Calculate % Inhibition & IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for a standard in vitro ACE inhibition assay.

Conclusion and Implications for Research

This compound is a powerful and specific inhibitor of aminopeptidases, making it an invaluable tool for dissecting the nuanced pathways of the renin-angiotensin system. Its primary role is to block the conversion of Angiotensin II to Angiotensin III, thereby allowing researchers to isolate and study the distinct physiological effects of these two potent peptides.[7][11] While it is classified as a metalloprotease inhibitor, its direct effect on Angiotensin-Converting Enzyme is not its prominent feature. For professionals in drug development, amastatin serves as a benchmark compound for designing novel aminopeptidase A inhibitors, which could have therapeutic potential in neurological and cardiovascular conditions where the Ang II/Ang III balance is pathologically altered.

References

Amastatin Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical properties, biological activity, and experimental applications of the potent aminopeptidase inhibitor, Amastatin hydrochloride.

Introduction

This compound is a competitive, slow, and tight-binding inhibitor of several aminopeptidases. Originally isolated from Streptomyces sp., it is a tetrapeptide with the sequence [(2S,3R)-3-Amino-2-hydroxy-5-methyl-hexanoyl]-Val-Val-Asp. Its ability to specifically inhibit certain aminopeptidases has made it a valuable tool in studying the roles of these enzymes in various physiological processes, particularly within the renin-angiotensin system. This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

This compound is the hydrochloride salt of Amastatin. Its chemical identity is well-defined and characterized by the following properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₃₈N₄O₈ · HCl[1][2]
Molecular Weight 511.01 g/mol [2]
CAS Number 100938-10-1[2]
Appearance White to off-white solid[1]
Solubility Soluble in water, methanol, and DMSO[1]
SMILES CC(C)C--INVALID-LINK----INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O.Cl
InChI InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the competitive inhibition of various aminopeptidases. It is particularly noted for its potent inhibition of Aminopeptidase A (APA), an enzyme that plays a crucial role in the renin-angiotensin system (RAS) by converting Angiotensin II to Angiotensin III.

Inhibition of Aminopeptidases

Amastatin has been shown to inhibit a range of aminopeptidases with varying potencies. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several key enzymes are summarized below.

Table 2: Inhibitory Activity of Amastatin against Various Aminopeptidases

EnzymeOrganism/TissueKiIC50Reference
Aminopeptidase A (APA)Human Serum-0.54 µg/mL
Leucine Aminopeptidase (LAP)Porcine Kidney1.6 x 10⁻⁶ M-
Aminopeptidase M (AP-M)-1.9 x 10⁻⁸ M-[3]
Aeromonas AminopeptidaseAeromonas proteolytica0.26 nM-[4]
Cytosolic Leucine Aminopeptidase-30 nM-[4]
Microsomal Aminopeptidase-52 nM-[4]
Role in the Renin-Angiotensin System

The primary mechanism through which this compound influences physiological systems is by modulating the renin-angiotensin system. By inhibiting Aminopeptidase A, Amastatin blocks the conversion of Angiotensin II to Angiotensin III. This has significant implications for blood pressure regulation and other physiological processes mediated by these angiotensin peptides.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Angiotensin_III Angiotensin III Angiotensin_II->Angiotensin_III AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Release AT1_Receptor->Vasoconstriction Amastatin Amastatin Hydrochloride APA Aminopeptidase A Amastatin->APA Renin Renin ACE ACE

Figure 1. Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Aminopeptidase Inhibition Assay (In Vitro)

This protocol describes a general method for determining the inhibitory activity of this compound against a specific aminopeptidase.

A Prepare Reagents: - Aminopeptidase solution - Substrate solution (e.g., L-Leucine-p-nitroanilide) - this compound stock solution - Assay buffer (e.g., Tris-HCl) B Set up reaction mixtures in a 96-well plate: - Control (Enzyme + Substrate + Buffer) - Blank (Substrate + Buffer) - Test (Enzyme + Substrate + Buffer + Amastatin) A->B C Pre-incubate enzyme with Amastatin (e.g., 15 minutes at 37°C) B->C D Initiate reaction by adding substrate C->D E Monitor absorbance at 405 nm over time using a microplate reader D->E F Calculate initial reaction velocities E->F G Determine percent inhibition and calculate IC50 value F->G

Figure 2. General workflow for an in vitro aminopeptidase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified aminopeptidase in the appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of a suitable chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase) in a compatible solvent.

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the aminopeptidase solution, and the various concentrations of this compound to the designated wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • For determining the inhibition constant (Ki), perform the assay with varying substrate concentrations at each inhibitor concentration and analyze the data using Lineweaver-Burk or other kinetic plots.[5]

In Vivo Studies in a Rat Model of Hypertension

This protocol outlines a general procedure to investigate the effect of this compound on blood pressure in a rat model of angiotensin-induced hypertension.

Detailed Methodology:

  • Animal Model:

    • Use an established rat model of hypertension, such as the spontaneously hypertensive rat (SHR) or angiotensin II-induced hypertensive model.[6]

    • House the animals under standard laboratory conditions with free access to food and water.

  • Surgical Preparation (if required):

    • For direct central administration, surgically implant a cannula into the lateral cerebral ventricle (intracerebroventricular, ICV) of anesthetized rats.[1][2]

    • For continuous blood pressure monitoring, implant a telemetric pressure transducer or an arterial catheter.

  • Drug Administration:

    • Dissolve this compound in sterile saline or an appropriate vehicle.

    • Administer the solution via the desired route (e.g., intraperitoneal injection, intravenous infusion, or ICV injection).

    • The dosage will depend on the specific research question and should be determined from pilot studies.

  • Blood Pressure Measurement:

    • Monitor systolic and diastolic blood pressure and heart rate continuously using the implanted telemetry system or at regular intervals using a non-invasive tail-cuff method.

  • Experimental Design:

    • Include a control group receiving the vehicle alone.

    • Administer a pressor agent, such as Angiotensin II, to induce a hypertensive response.

    • In the experimental group, pre-treat the animals with this compound before the administration of the pressor agent.

    • Monitor the cardiovascular parameters before and after drug administrations.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP) from the systolic and diastolic blood pressure readings.

    • Compare the changes in blood pressure and heart rate between the control and Amastatin-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a powerful and specific tool for investigating the roles of aminopeptidases in health and disease. Its well-characterized chemical structure and mechanism of action, particularly its inhibitory effect on the renin-angiotensin system, make it an invaluable reagent for researchers in pharmacology, physiology, and drug discovery. The experimental protocols provided in this guide offer a starting point for utilizing this compound in both in vitro and in vivo studies. As with any experimental work, careful optimization and adherence to ethical guidelines are paramount for obtaining reliable and meaningful results.

References

Amastatin's Specificity for Aminopeptidase A Over Aminopeptidase B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory specificity of amastatin, a naturally occurring peptide derivative, for aminopeptidase A (APA) versus aminopeptidase B (APB). A comprehensive review of available quantitative data, experimental methodologies, and relevant signaling pathways is presented to elucidate the differential action of amastatin on these two closely related M1 family metalloenzymes.

Executive Summary

Amastatin exhibits a pronounced specificity for aminopeptidase A, acting as a potent competitive inhibitor. In stark contrast, amastatin demonstrates no significant inhibitory activity against aminopeptidase B. This high degree of selectivity is critical for its use as a pharmacological tool to investigate the physiological roles of APA, particularly within the renin-angiotensin system, without confounding effects from APB inhibition. This guide summarizes the key quantitative inhibition data, outlines the experimental protocols used to determine this specificity, and visualizes the distinct signaling pathways in which each aminopeptidase participates.

Quantitative Inhibition Data: Amastatin against APA and APB

The inhibitory potency of amastatin has been quantified for aminopeptidase A, while studies consistently report a lack of inhibition for aminopeptidase B. This stark difference underscores the high specificity of amastatin.

EnzymeInhibitorInhibition Constant (Kᵢ)IC₅₀Notes
Aminopeptidase A (APA)Amastatin2.5 x 10⁻⁷ M0.54 µg/mlCompetitive inhibitor.[1] Data from pig kidney APA.
Aminopeptidase B (APB)AmastatinNot reportedNot reportedConsistently reported to not inhibit APB.[2][3]

Signaling Pathways and Enzyme Function

Aminopeptidase A and B, while both being zinc metalloenzymes that cleave N-terminal amino acids, participate in distinct and crucial physiological pathways.[4] Amastatin's specificity allows for the targeted modulation of APA's functions.

Aminopeptidase A in the Renin-Angiotensin System

Aminopeptidase A plays a pivotal role in the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid homeostasis.[5] APA catalyzes the conversion of Angiotensin II, a potent vasoconstrictor, to Angiotensin III.[5] Angiotensin III retains significant biological activity, contributing to the overall effects of the RAS.[5]

RAS_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_III Angiotensin_III Angiotensin_II->Angiotensin_III Aminopeptidase A (APA) (Inhibited by Amastatin) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Angiotensin_III->Vasoconstriction

Fig. 1: Role of Aminopeptidase A in the Renin-Angiotensin System.
Aminopeptidase B in Peptide Processing

Aminopeptidase B is characterized by its specificity for cleaving N-terminal arginine (Arg) and lysine (Lys) residues from peptides.[6][7] This function is essential in the final processing of various bioactive peptides, such as the conversion of pro-glucagon to glucagon.[7]

APB_pathway Pro_Peptide Pro-Peptide (N-term Arg/Lys) Active_Peptide Active_Peptide Pro_Peptide->Active_Peptide Cleavage of N-terminal Arg/Lys APB Aminopeptidase B (APB) (Not inhibited by Amastatin)

Fig. 2: Function of Aminopeptidase B in peptide maturation.

Experimental Protocols for Determining Inhibitory Specificity

The determination of amastatin's specificity for APA over APB relies on robust enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor.

General Workflow for Inhibition Assay

The general workflow for assessing the inhibitory activity of amastatin on either APA or APB involves the incubation of the enzyme with its specific substrate and varying concentrations of the inhibitor. The rate of product formation is then measured over time.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Solution Enzyme Solution (APA or APB) Incubation Incubate Enzyme, Substrate, and Amastatin Enzyme_Solution->Incubation Substrate_Solution Substrate Solution (Specific for APA or APB) Substrate_Solution->Incubation Amastatin_Solutions Amastatin Solutions (Varying Concentrations) Amastatin_Solutions->Incubation Measurement Measure Product Formation (e.g., Spectrophotometry, Fluorometry) Incubation->Measurement Data_Plotting Plot Reaction Rates vs. Amastatin Concentration Measurement->Data_Plotting Ki_Calculation Calculate Ki or IC50 Data_Plotting->Ki_Calculation

References

Methodological & Application

Application Notes and Protocols for Amastatin Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Amastatin hydrochloride, a competitive and reversible inhibitor of several aminopeptidases, in various cell culture experiments. Detailed protocols, quantitative data, and visualizations of affected signaling pathways are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a naturally derived, tight-binding competitive inhibitor of multiple M1 family aminopeptidases, including Aminopeptidase A (APA), Aminopeptidase N (APN/CD13), and Leucyl-cystinyl aminopeptidase (LNPEP), also known as insulin-regulated aminopeptidase (IRAP) or the Angiotensin IV (AngIV) receptor (AT4 receptor).[1][2] It exhibits a slow, tight-binding mechanism of action, making it a potent tool for studying the roles of these enzymes in various physiological and pathological processes.[2][3] Unlike other aminopeptidase inhibitors, Amastatin does not significantly inhibit Aminopeptidase B.[2] Its ability to prevent the degradation of various peptide hormones and signaling molecules makes it a valuable reagent in fields such as neuroscience, oncology, and immunology.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect by competing with endogenous peptide substrates for the active site of target aminopeptidases. This inhibition prevents the cleavage of N-terminal amino acids from peptides, thereby prolonging their biological activity. A key pathway affected by Amastatin is the renin-angiotensin system (RAS), where it blocks the conversion of Angiotensin II (Ang II) to Angiotensin III (Ang III) by Aminopeptidase A.[2] Furthermore, by inhibiting IRAP (AT4 receptor), Amastatin can potentiate the effects of Angiotensin IV and other neuropeptides, influencing processes like learning and memory.[2]

Applications in Cell Culture

This compound is a versatile tool for a range of in vitro studies:

  • Neuroscience Research: Investigate the role of neuropeptide degradation in neuronal signaling, synaptic plasticity, and memory formation. Amastatin can be used to study the effects of prolonged neuropeptide signaling by preventing their breakdown by cell-surface aminopeptidases.

  • Cancer Research: Explore the involvement of aminopeptidases in tumor growth, angiogenesis, and metastasis. Aminopeptidase N (CD13) is overexpressed in many cancers, and its inhibition can be a therapeutic strategy.

  • Immunology Research: Study the processing and presentation of antigens and the regulation of inflammatory responses by modulating the activity of aminopeptidases on immune cells.

  • Endocrinology and Cardiovascular Research: Elucidate the cellular mechanisms of the renin-angiotensin system and other peptide hormone signaling pathways by preventing the degradation of key peptide mediators.

Quantitative Data

The inhibitory potency of this compound varies depending on the specific aminopeptidase and the experimental conditions. The following tables summarize key quantitative data for its use in cell culture.

Enzyme TargetInhibition Constant (Ki)Source Organism/EnzymeReference
Aeromonas Aminopeptidase0.26 nMAeromonas proteolytica[3]
Cytosolic Leucine Aminopeptidase30 nMPorcine Kidney[3]
Microsomal Aminopeptidase (APN)52 nMPorcine Kidney[3]
Aminopeptidase M (AP-M)19 nMPorcine Kidney[6]
Human Serum Aminopeptidase A1.1 µMHuman Serum[7]
Pig Kidney Leucine Aminopeptidase1.6 µMPorcine Kidney[7]
Cell Line / OrganismApplicationEffective Concentration RangeObserved EffectReference
Encephalitozoon cuniculiInhibition of replication in vitro1 - 10,000 ng/mLDose-dependent inhibition of replication[3]
Rat pituitary GH3 cellsStudy of angiotensin-induced cell viability10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ MModulation of angiotensin's effect on viability
Rabbit pulmonary arteryStudy of tachykinin receptor antagonists10 µMNo effect on agonist response[8]

Experimental Protocols

General Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock solution (MW: 511.01 g/mol ), dissolve 0.511 mg of this compound in 100 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.[9] Stored properly, the stock solution is stable for extended periods.

Protocol 1: Inhibition of Peptide Degradation in Cell Culture Supernatant

This protocol is designed to assess the ability of this compound to prevent the degradation of a specific peptide in the presence of cultured cells.

Materials:

  • Cultured cells of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Peptide of interest (e.g., a neuropeptide)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plate

  • LC-MS or ELISA for peptide quantification

Procedure:

  • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS.

  • Prepare fresh serum-free medium containing the peptide of interest at a known concentration.

  • Prepare treatment groups by adding this compound to the peptide-containing medium at various final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO) without Amastatin.

  • Add the treatment media to the respective wells of the cell culture plate.

  • Incubate the plate at 37°C in a CO₂ incubator.

  • Collect aliquots of the supernatant at different time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Immediately inactivate enzymatic activity in the collected samples (e.g., by adding acid or freezing at -80°C).

  • Quantify the concentration of the intact peptide in the samples using a suitable method like LC-MS or ELISA.

  • Plot the percentage of remaining peptide over time for each treatment group to determine the effect of Amastatin on peptide stability.

Protocol 2: Cell Viability/Proliferation Assay

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to overexpress APN/CD13)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT or other cell viability assay reagent

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.

Protocol 3: Aminopeptidase Activity Assay in Cell Lysates

This protocol measures the inhibitory effect of this compound on aminopeptidase activity in cell lysates.

Materials:

  • Cultured cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding those that inhibit metalloproteases if not desired)

  • This compound stock solution (10 mM in DMSO)

  • Fluorogenic or colorimetric aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide for APN)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black or clear plate (depending on the substrate)

  • Plate reader

Procedure:

  • Culture cells to confluency, then harvest and wash them with cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add a fixed amount of cell lysate to each well.

  • Add varying concentrations of this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding. Include a no-inhibitor control.

  • Initiate the enzymatic reaction by adding the aminopeptidase substrate.

  • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 of Amastatin for the target aminopeptidase activity in the cell lysate.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

amastatin_mechanism cluster_enzyme Aminopeptidase (e.g., APA, APN) cluster_molecules Molecules cluster_products Products Enzyme Active Site CleavedPeptide Cleaved Peptide Enzyme->CleavedPeptide Cleaves AminoAcid N-terminal Amino Acid Enzyme->AminoAcid Releases Substrate Peptide Substrate Substrate->Enzyme Binds to Amastatin Amastatin HCl Amastatin->Enzyme Competitively Binds & Inhibits

Mechanism of this compound Action.

experimental_workflow cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat cells with Amastatin HCl +/- Peptide start->treatment incubation Incubate (Time course) treatment->incubation assay1 Peptide Degradation (LC-MS/ELISA) incubation->assay1 assay2 Cell Viability (MTT/MTS) incubation->assay2 assay3 Enzyme Activity (Fluorometric) incubation->assay3 data_analysis Data Analysis & Interpretation assay1->data_analysis assay2->data_analysis assay3->data_analysis end End data_analysis->end

General Experimental Workflow.

signaling_pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI   Renin AngII Angiotensin II AngI->AngII   ACE AngIII Angiotensin III AngII->AngIII   APA AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R AngIV Angiotensin IV AngIII->AngIV   APN AT4R AT4 Receptor (IRAP) AngIV->AT4R Downstream1 Vasoconstriction, Aldosterone Release AT1R->Downstream1 Downstream2 Vasodilation, Anti-proliferation AT2R->Downstream2 Downstream3 Cognitive Enhancement, Glucose Uptake AT4R->Downstream3 Renin Renin ACE ACE APA Aminopeptidase A (APA) APN Aminopeptidase N (APN) Amastatin Amastatin HCl Amastatin->AT4R Inhibits Amastatin->APA Amastatin->APN

Renin-Angiotensin System and Amastatin Inhibition.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in aqueous buffers, DMSO, and ethanol.[2][9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[9]

  • Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

  • Specificity: While Amastatin is a potent inhibitor of several aminopeptidases, it is essential to consider its specificity for your target of interest and to include appropriate controls in your experiments.

  • Peptide Stability: When studying the effects of peptides in cell culture, their degradation by cellular proteases can be a significant variable. Amastatin can be used to stabilize peptides, but it is important to confirm that the observed effects are due to the peptide itself and not an off-target effect of the inhibitor.

By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the roles of aminopeptidases in a wide range of cellular processes.

References

Application Notes and Protocols for In Vivo Studies Using Amastatin Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Amastatin hydrochloride is a potent, competitive inhibitor of aminopeptidase A (APA). In the context of in vivo studies in rats, its primary application is in the investigation of the renin-angiotensin system (RAS), particularly within the central nervous system.[1][2] APA is a key enzyme responsible for the conversion of angiotensin II (Ang II) to angiotensin III (Ang III) in the brain.[2][3] By inhibiting this conversion, this compound serves as a critical tool for elucidating the specific roles of Ang II and Ang III in cardiovascular regulation and neuronal signaling.[3]

Key Applications:

  • Cardiovascular Research: Amastatin is used to study the central mechanisms of blood pressure control. Intracerebroventricular (i.c.v.) administration in rat models, including spontaneously hypertensive rats (SHR), has been shown to induce a pressor response, indicating a significant role for the brain's renin-angiotensin system in blood pressure regulation.[4]

  • Neuroscience Research: The compound is utilized to investigate the effects of angiotensin peptides on neuronal activity. Studies have shown that Amastatin can diminish or completely block Ang II-dependent neuronal activity, suggesting that this activity is mediated by its conversion to Ang III.[3] It has also been observed to reduce excitatory postsynaptic currents (EPSC) in specific brain regions like the parabrachial nucleus.[5]

  • Pharmacological Model Development: Amastatin can be used to create experimental conditions where the effects of Ang II can be studied in the absence of its conversion to Ang III, allowing for a more precise understanding of Ang II-specific receptor interactions and downstream signaling.

Mechanism of Action:

This compound's primary mechanism of action is the inhibition of aminopeptidase A. This enzyme cleaves the N-terminal aspartate residue from Angiotensin II, thereby forming Angiotensin III. By blocking this action, Amastatin leads to an accumulation of Angiotensin II and a reduction in the levels of Angiotensin III in the brain.[1][2][6]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and in vitro studies involving Amastatin in rats.

Table 1: In Vivo Effects of this compound in Rats

ParameterAnimal ModelRoute of AdministrationDose/ConcentrationObserved EffectReference
Blood PressureSpontaneously Hypertensive (SHR), Wistar-Kyoto (WKY), Sprague-Dawley (SD) RatsIntracerebroventricular (i.c.v.)Not specified in abstractsInduces pressor (blood pressure elevating) elevations.[4]
Neuronal ActivityWistar-Kyoto (WKY) RatsIontophoretic applicationNot specifiedDiminished or totally blocked Angiotensin II-dependent activity.[3]
Excitatory Postsynaptic Current (EPSC)Sprague-Dawley RatsBath application (in vitro slice)10 µMReduced the evoked glutamate-mediated EPSC.[5]
Drinking BehaviorSprague-Dawley RatsIntracerebroventricular (i.c.v.)Not specifiedNo significant effect on drinking behavior.[6]

Table 2: Pharmacokinetic and In Vitro Inhibition Data

ParameterEnzyme/SystemValueNotesReference
Pharmacokinetics in Rats
BioavailabilityIn vivo RatData not availableSpecific pharmacokinetic studies for Amastatin in rats are not readily available in the public literature.
Half-life (t½)In vivo RatData not availableFurther experimental investigation is required.
Clearance (CL)In vivo RatData not availableFurther experimental investigation is required.
Volume of Distribution (Vd)In vivo RatData not availableFurther experimental investigation is required.

Experimental Protocols

Protocol 3.1: Intracerebroventricular (i.c.v.) Cannulation and Administration of this compound in Rats

This protocol describes the surgical implantation of a guide cannula for direct injection of substances into the cerebral ventricles of a rat.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Male rats (e.g., Sprague-Dawley, Wistar-Kyoto, or SHR), 250-350g

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

  • Stereotaxic apparatus

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Wound clips or sutures

  • Antiseptic solution and antibiotic ointment

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Once a surgical plane of anesthesia is reached (verified by lack of pedal reflex), shave the head and secure the animal in the stereotaxic frame.[7] Apply eye lubricant to prevent corneal drying.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface with a sterile cotton swab.

  • Cannula Implantation:

    • Identify bregma (the junction of the sagittal and coronal sutures).

    • Using the stereotaxic arm, position the guide cannula at the desired coordinates for the lateral ventricle (a typical coordinate for rats is approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface).[8]

    • Drill a small hole through the skull at the target location.

    • Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.

  • Closure and Recovery: Suture or clip the incision. Apply antibiotic ointment. Remove the rat from the stereotaxic frame and place it on a warming pad for recovery. Monitor the animal until it is fully ambulatory.[9] Insert a dummy cannula to keep the guide cannula patent. Allow for a recovery period of 5-7 days before drug administration.

  • Drug Administration:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula and insert the injection cannula connected to a microsyringe.

    • Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.[7][10]

    • Leave the injector in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

Protocol 3.2: Measurement of Arterial Blood Pressure in Anesthetized Rats

This protocol outlines the procedure for direct measurement of arterial blood pressure.

Materials:

  • Anesthetized, cannulated rat (from Protocol 3.1)

  • Anesthetic (e.g., Urethane or alpha-chloralose)

  • Femoral artery catheter

  • Pressure transducer

  • Data acquisition system

  • Heparinized saline

Procedure:

  • Anesthesia: Anesthetize the rat. The choice of anesthetic is critical as some can affect blood pressure.

  • Catheterization: Surgically expose the femoral artery. Make a small incision and insert a catheter filled with heparinized saline. Secure the catheter in place.

  • Transducer Connection: Connect the arterial catheter to a pressure transducer.

  • Data Acquisition: Connect the transducer to a data acquisition system to record mean arterial pressure (MAP), systolic, and diastolic pressures.

  • Stabilization: Allow the animal's blood pressure to stabilize for at least 30 minutes before any experimental manipulations.

  • Amastatin Administration: Administer this compound via the pre-implanted i.c.v. cannula as described in Protocol 3.1.

  • Data Recording: Continuously record blood pressure before, during, and after the administration of Amastatin to observe the full pressor response.

Visualizations: Signaling Pathways and Workflows

Diagram 4.1: Renin-Angiotensin Signaling Pathway in the Brain

RAS_Pathway cluster_blood Systemic Circulation cluster_brain Brain Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI produces ACE ACE AngII Angiotensin II ACE->AngII converts to APA Aminopeptidase A (APA) AngIII Angiotensin III APA->AngIII converts to AT1R AT1 Receptor AngIII->AT1R activates Pressor_Effects Pressor Effects (Increased Blood Pressure) AT1R->Pressor_Effects leads to Amastatin Amastatin Amastatin->APA inhibits

Caption: Amastatin inhibits Aminopeptidase A, blocking Angiotensin II to III conversion.

Diagram 4.2: Experimental Workflow for In Vivo Amastatin Study in Rats

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (SHR, WKY, or SD Rats) ICV_Cannulation Intracerebroventricular (i.c.v.) Cannula Implantation Surgery Animal_Acclimation->ICV_Cannulation Recovery Post-Surgical Recovery (5-7 days) ICV_Cannulation->Recovery Anesthesia Anesthesia for Acute Experiment Recovery->Anesthesia Arterial_Catheterization Femoral Artery Catheterization Anesthesia->Arterial_Catheterization Baseline_BP Baseline Blood Pressure Recording (30 min stabilization) Arterial_Catheterization->Baseline_BP Amastatin_Admin i.c.v. Administration of This compound Baseline_BP->Amastatin_Admin BP_Monitoring Continuous Blood Pressure Monitoring Amastatin_Admin->BP_Monitoring Data_Collection Data Collection and Processing BP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation and Conclusion Statistical_Analysis->Results

Caption: Workflow for assessing Amastatin's effect on blood pressure in rats.

References

Application Notes and Protocols: Amastatin Hydrochloride for Studying Coronavirus Entry via ANPEP Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certain coronaviruses, particularly those belonging to the alphacoronavirus genus such as Human Coronavirus 229E (HCoV-229E) and Porcine Deltacoronavirus (PDCoV), utilize Aminopeptidase N (ANPEP), also known as CD13, as a primary receptor for cellular entry.[1][2][3] ANPEP is a zinc-dependent metalloprotease expressed on the surface of various cell types.[2][3] While its enzymatic activity is not required for viral entry, its interaction with the viral spike (S) protein is a critical first step in the infection process.[4] Amastatin hydrochloride is a competitive inhibitor of several aminopeptidases, including ANPEP.[5][6] This makes it a valuable tool for studying the role of the ANPEP receptor in coronavirus infection and for the initial screening of potential viral entry inhibitors.

These application notes provide an overview of the use of this compound as a tool compound in coronavirus research, along with detailed protocols for relevant in vitro assays.

Data Presentation

Table 1: Inhibitory Constants (Ki) of Amastatin for Various Aminopeptidases [5]

AminopeptidaseSourceKi (nM)
AminopeptidaseAeromonas proteolytica0.26
Leucine AminopeptidaseCytosolic30
Microsomal AminopeptidaseMicrosomal52

Note: Lower Ki values indicate stronger inhibition.

Signaling Pathways and Experimental Workflows

ANPEP-Mediated Coronavirus Entry and Potential Signaling

The binding of the coronavirus spike protein to the ANPEP receptor initiates a cascade of events leading to viral entry, primarily through an endocytotic pathway.[1] The virus-receptor complex is internalized into endosomes. Acidification of the endosome, along with the action of host proteases such as cathepsins, triggers conformational changes in the spike protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. While ANPEP is known to be involved in signaling cascades in other contexts, the specific downstream signaling pathways triggered by coronavirus binding for the purpose of entry are still under investigation.[2]

ANPEP_Signaling_Pathway cluster_virus cluster_cell Host Cell Coronavirus Coronavirus ANPEP ANPEP (CD13) Coronavirus->ANPEP Binding Endosome Early Endosome ANPEP->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome/Lysosome Endosome->Late_Endosome Maturation Viral_RNA Viral RNA Release Late_Endosome->Viral_RNA Fusion & Release (Acidification & Protease Action) Amastatin Amastatin hydrochloride Amastatin->ANPEP Inhibition

Caption: ANPEP-mediated coronavirus entry pathway and the inhibitory action of this compound.

Experimental Workflow for Screening Entry Inhibitors

The general workflow for assessing the efficacy of a potential entry inhibitor like this compound involves the use of pseudotyped viruses. These are replication-defective viral cores (e.g., from lentivirus or VSV) that are engineered to express the coronavirus spike protein on their surface.[7][8] They also carry a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), allowing for the quantification of viral entry into susceptible cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_readout Data Acquisition & Analysis P1 Produce Pseudovirus (e.g., Lentivirus expressing Spike protein and Luciferase) A3 Infect cells with pseudovirus P1->A3 P2 Culture Host Cells (Expressing ANPEP receptor, e.g., Huh7) A1 Seed host cells in 96-well plate P2->A1 P3 Prepare Amastatin dilutions A2 Pre-incubate cells with This compound P3->A2 A1->A2 A2->A3 A4 Incubate for 48-72 hours A3->A4 R1 Measure reporter gene expression (e.g., Luciferase activity) A4->R1 R2 Determine % Inhibition R1->R2 R3 Calculate IC50 value R2->R3

Caption: Workflow for evaluating this compound's inhibition of coronavirus entry using a pseudovirus assay.

Experimental Protocols

The following are detailed protocols that can be adapted to study the effect of this compound on coronavirus entry via the ANPEP receptor.

Protocol 1: Pseudovirus Production

This protocol describes the generation of lentiviral particles pseudotyped with a coronavirus spike protein (e.g., HCoV-229E S) and carrying a luciferase reporter gene.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2)

  • Lentiviral transfer plasmid with a luciferase reporter gene (e.g., pLV-Luc)

  • Expression plasmid for the coronavirus spike protein (e.g., pcDNA3.1-HCoV-229E-S)

  • Transfection reagent (e.g., PEI, Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

Method:

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Prepare the plasmid DNA mixture in Opti-MEM: 10 µg of the transfer plasmid, 7.5 µg of the packaging plasmid, and 2.5 µg of the spike protein expression plasmid.

  • Prepare the transfection reagent according to the manufacturer's instructions in a separate tube of Opti-MEM.

  • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Incubate for 4-6 hours, then replace the medium with fresh DMEM containing 10% FBS.

  • Harvest the supernatant containing the pseudovirus at 48 and 72 hours post-transfection.

  • Pool the supernatants, centrifuge at 3000 x g for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • Aliquot the pseudovirus and store at -80°C. The viral titer should be determined before use in inhibition assays.

Protocol 2: Pseudovirus Entry Inhibition Assay

This protocol details the steps to assess the inhibitory effect of this compound on the entry of spike-pseudotyped lentivirus into ANPEP-expressing cells.

Materials:

  • ANPEP-expressing host cells (e.g., Huh7, L132)

  • Spike-pseudotyped lentivirus (from Protocol 1)

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • DMEM with 10% FBS

  • Luciferase assay reagent

  • Luminometer

Method:

  • Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in DMEM. A typical starting concentration range could be from 100 µM down to the low nM range, based on the known Ki values.

  • Remove the culture medium from the cells and add 50 µL of the diluted this compound to each well. Include wells with medium only as a no-drug control.

  • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Add 50 µL of the pseudovirus (diluted to a predetermined optimal concentration) to each well.

  • Incubate the plate for 48-72 hours at 37°C.

  • After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (Cytotoxicity)

It is crucial to determine if the observed inhibition of viral entry is due to a specific antiviral effect or to the cytotoxicity of the compound.

Materials:

  • Host cells used in the entry assay

  • This compound

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Method:

  • Seed the host cells in a 96-well plate at the same density as in the inhibition assay and incubate overnight.

  • Treat the cells with the same serial dilutions of this compound used in the inhibition assay.

  • Incubate for the same duration as the inhibition assay (48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-drug control.

  • Determine the 50% cytotoxic concentration (CC50). A compound is generally considered a good candidate for further development if its CC50 is significantly higher than its IC50.

Conclusion

This compound serves as a valuable research tool for investigating the role of the ANPEP receptor in coronavirus entry. The provided protocols offer a framework for researchers to quantitatively assess its inhibitory potential and to screen for other novel entry inhibitors targeting this important viral receptor. While specific IC50 values for Amastatin against ANPEP-utilizing coronaviruses require experimental determination, its known potent inhibition of aminopeptidases suggests it is a relevant compound for such studies. Further research into the specific signaling events following virus-receptor interaction will provide a more complete understanding of the infection process and may reveal additional therapeutic targets.

References

Application Notes and Protocols: Utilizing Amastatin to Enhance Bioactive Peptide Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin, a naturally occurring peptide analog, is a potent and specific inhibitor of several aminopeptidases, including aminopeptidase A (APA), aminopeptidase N (APN), and leucyl aminopeptidase.[1][2][3] By preventing the enzymatic degradation of bioactive peptides at their N-terminus, Amastatin effectively prolongs their half-life and potentiates their biological effects.[4][5] This makes it an invaluable tool in various research and drug development applications, from studying endogenous peptide systems to enhancing the therapeutic efficacy of peptide-based drugs.

These application notes provide a comprehensive guide to using Amastatin to potentiate the effects of various bioactive peptides, including enkephalins, vasopressin, oxytocin, and angiotensin II. Detailed protocols for key experiments are provided to enable researchers to effectively incorporate Amastatin into their studies.

Mechanism of Action

Amastatin is a competitive, slow-binding inhibitor of metallo-exopeptidases.[3] It chelates the active site zinc ion of these enzymes, preventing the hydrolysis of the N-terminal amino acid from peptide substrates. This inhibition is reversible and highly specific, with minimal off-target effects at typical working concentrations.[1][2]

Applications

The primary application of Amastatin is to protect bioactive peptides from enzymatic degradation, thereby increasing their local concentration and duration of action. This potentiation can be observed in a variety of experimental settings:

  • In Vitro Studies: Enhancing the stability of peptides in cell culture, tissue homogenates, and plasma samples.[6][7][8]

  • Ex Vivo Studies: Potentiating the effects of peptides on isolated tissues and organs, such as in the guinea pig ileum bioassay for opioids.[9][10][11]

  • In Vivo Studies: Increasing the potency and prolonging the physiological effects of administered peptides in animal models.[1][4][12]

Data Presentation: Potentiation of Bioactive Peptides by Amastatin

The following tables summarize the quantitative effects of Amastatin on the activity and stability of various bioactive peptides.

Bioactive PeptideEnzyme(s) Inhibited by AmastatinExperimental SystemParameter MeasuredPotentiation Effect with AmastatinReference(s)
Met-Enkephalin Aminopeptidase N (APN)Rat brain tissue homogenateHalf-life (t½)Significant reduction in degradation rate[8]
Guinea pig ileumEC50 for inhibition of contractionSignificant decrease in EC50 (increased potency)[13]
Angiotensin II Aminopeptidase A (APA)Rat brain in vivo (icv injection)Dipsogenic (drinking) responsePotentiation of drinking response[1]
Rat brain in vivo (icv injection)Pressor (blood pressure) responseProlonged pressor activity[14]
Vasopressin Aminopeptidase A (APA)Mouse brain in vivo (icv injection)Behavioral excitationProlonged behavioral effects[4]
Rat parabrachial nucleus sliceSuppression of excitatory postsynaptic current (EPSC)Amastatin alone reduced EPSC; co-application with AVP showed further depression[5]
Oxytocin Leucyl/cystinyl aminopeptidase (Oxytocinase)Mouse brain in vivo (icv injection)Behavioral excitationProlonged behavioral effects[4]

Note: Quantitative data for the fold-increase in half-life or precise changes in binding affinities are often not presented in a comparative tabular format in the literature. The table above reflects the qualitative and directional potentiation effects reported in the cited studies.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol is designed to assess the ability of Amastatin to protect a bioactive peptide from degradation in plasma.

Materials:

  • Bioactive peptide of interest

  • Amastatin hydrochloride (stock solution in water or buffer)

  • Human or animal plasma (e.g., from heparinized blood, stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS/MS system

  • Thermomixer or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Prepare Peptide and Amastatin Solutions:

    • Prepare a stock solution of the bioactive peptide in an appropriate solvent (e.g., water, PBS) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in water or PBS at a concentration of 10 mM.

  • Incubation:

    • Thaw plasma on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

    • In microcentrifuge tubes, prepare the following reaction mixtures (final volume 100 µL):

      • Control (No Amastatin): 90 µL plasma, 10 µL peptide stock solution.

      • Test (With Amastatin): 80 µL plasma, 10 µL Amastatin stock solution (final concentration 1 mM), 10 µL peptide stock solution.

    • Vortex briefly and incubate at 37°C in a thermomixer.

  • Time Points and Sample Collection:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot from each reaction mixture.

    • Immediately add the aliquot to a new microcentrifuge tube containing 40 µL of ice-cold ACN with 0.1% TFA to precipitate plasma proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

    • Create a degradation curve by plotting the percentage of intact peptide remaining versus time for both the control and Amastatin-treated samples.

    • Calculate the half-life (t½) of the peptide in the presence and absence of Amastatin.[6][7][15][16][17]

Protocol 2: Guinea Pig Ileum Bioassay for Opioid Peptide Potentiation

This ex vivo protocol is a classic method to assess the biological activity of opioid peptides and the potentiating effect of peptidase inhibitors like Amastatin.[9][10][11][18]

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (physiological salt solution)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Opioid peptide (e.g., Met-Enkephalin)

  • This compound

  • Isolated organ bath system with a force-displacement transducer and data acquisition system

  • Stimulator for field stimulation

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing warm, aerated Tyrode's solution.

    • Gently clean the lumen of the ileum segment and remove the mesentery.

    • Cut the ileum into 2-3 cm segments.

  • Organ Bath Setup:

    • Mount an ileum segment in the organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to the force-displacement transducer.

    • Apply a basal tension of approximately 0.5-1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.

  • Electrical Field Stimulation (EFS):

    • Induce twitch contractions of the ileum using EFS with parameters such as 0.1 Hz, 1 ms pulse width, and supramaximal voltage. These contractions are primarily due to the release of acetylcholine from enteric neurons.

  • Determining Opioid Peptide Activity:

    • Once stable twitch responses are obtained, add increasing concentrations of the opioid peptide (e.g., Met-Enkephalin) to the organ bath in a cumulative manner to generate a dose-response curve. Opioids inhibit acetylcholine release, thus reducing the twitch amplitude.

    • Calculate the EC50 value of the opioid peptide.

  • Assessing Potentiation by Amastatin:

    • Wash the tissue thoroughly to remove the opioid peptide.

    • Pre-incubate the tissue with Amastatin (e.g., 10 µM) for 15-20 minutes.

    • Repeat the cumulative dose-response curve for the opioid peptide in the presence of Amastatin.

    • Calculate the new EC50 value. A leftward shift in the dose-response curve and a lower EC50 value indicate potentiation of the opioid peptide's effect.

Protocol 3: Radioligand Receptor Binding Assay

This protocol is used to determine if Amastatin's potentiation effect involves an increase in the peptide's affinity for its receptor, which would be a consequence of protecting the peptide from degradation.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., delta-opioid, oxytocin, or vasopressin V1a receptors).[19][20][21][22][23][24][25][26][27][28][29][30]

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-naltrindole for delta-opioid receptors).

  • Unlabeled bioactive peptide.

  • This compound.

  • Binding buffer (specific to the receptor system).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation Setup:

    • In microcentrifuge tubes, prepare the following for a competition binding experiment (in duplicate or triplicate):

      • Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

      • Non-specific Binding: Cell membranes, radiolabeled ligand, binding buffer, and a high concentration of unlabeled ligand.

      • Competition Curve (Control): Cell membranes, radiolabeled ligand, binding buffer, and increasing concentrations of the unlabeled bioactive peptide.

      • Competition Curve (with Amastatin): Cell membranes, radiolabeled ligand, binding buffer, Amastatin (at a fixed concentration, e.g., 10 µM), and increasing concentrations of the unlabeled bioactive peptide.

  • Incubation:

    • Incubate the tubes at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled peptide for both the control and Amastatin-treated conditions.

    • Determine the IC50 values (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) from the competition curves. A lower IC50 value in the presence of Amastatin indicates that less peptide is required to achieve the same level of receptor occupancy, suggesting that Amastatin is protecting the peptide from degradation during the assay.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes Oxytocin [label="Oxytocin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OTR [label="Oxytocin Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., smooth muscle contraction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Oxytocin -> OTR [label="Binds"]; OTR -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Binds to receptor"]; SR -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Cellular_Response [label="Leads to"]; PKC -> Cellular_Response [label="Leads to"]; }

Caption: Oxytocin signaling pathway via the Gq/11-PLC cascade.

// Nodes Vasopressin [label="Vasopressin (AVP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; V1aR [label="V1a Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., vasoconstriction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Vasopressin -> V1aR [label="Binds"]; V1aR -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to receptor"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Cellular_Response [label="Leads to"]; PKC -> Cellular_Response [label="Leads to"]; }

Caption: Vasopressin V1a receptor signaling pathway.

// Nodes Enkephalin [label="Enkephalin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DOR [label="δ-Opioid Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_o [label="Gαi/o", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Activity [label="Neuronal Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Enkephalin -> DOR [label="Binds"]; DOR -> Gi_o [label="Activates"]; Gi_o -> AC [label="Inhibits"]; AC -> ATP [label="Converts"]; ATP -> cAMP [style=invis]; edge [style=invis]; AC -> cAMP; cAMP -> PKA [label="Activates"]; PKA -> Neuronal_Activity [label="Modulates"]; Gi_o -> Neuronal_Activity [label="Modulates Ion Channels"]; }

Caption: Enkephalin signaling via the δ-opioid receptor.

// Nodes AngiotensinII [label="Angiotensin II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT1R [label="AT1 Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., vasoconstriction, aldosterone secretion)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AngiotensinII -> AT1R [label="Binds"]; AT1R -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to receptor"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Cellular_Response [label="Leads to"]; PKC -> Cellular_Response [label="Leads to"]; }

Caption: Angiotensin II signaling through the AT1 receptor.

Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prep [label="Prepare Peptide, Amastatin,\nand Plasma Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at 37°C\n(with and without Amastatin)", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="Collect Aliquots\nat Time Points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Stop Reaction &\nPrecipitate Proteins\n(ACN/TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to\nPellet Debris", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Supernatant\nby HPLC or LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Calculate Half-life", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> prep; prep -> incubate; incubate -> sample; sample -> precipitate; precipitate -> centrifuge; centrifuge -> analyze; analyze -> end; }

Caption: Workflow for in vitro peptide stability assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; isolate [label="Isolate Guinea Pig\nIleum Segment", fillcolor="#F1F3F4", fontcolor="#202124"]; mount [label="Mount Tissue in\nOrgan Bath & Equilibrate", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulate [label="Induce Twitch Contractions\nwith EFS", fillcolor="#FBBC05", fontcolor="#202124"]; dr_control [label="Generate Control\nDose-Response Curve\n(Peptide Alone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; preincubate [label="Pre-incubate with\nAmastatin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dr_test [label="Generate Test\nDose-Response Curve\n(Peptide + Amastatin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Compare EC50 Values", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> isolate; isolate -> mount; mount -> stimulate; stimulate -> dr_control; dr_control -> wash; wash -> preincubate; preincubate -> dr_test; dr_test -> end; }

Caption: Workflow for guinea pig ileum bioassay.

Conclusion

Amastatin is a powerful tool for potentiating the effects of bioactive peptides by preventing their degradation by aminopeptidases. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize Amastatin in their studies. By carefully designing and executing experiments, investigators can gain valuable insights into the roles of endogenous peptides and enhance the efficacy of peptide-based therapeutics.

References

Amastatin Hydrochloride: Application Notes and Protocols for Neurobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin hydrochloride is a potent, competitive, and slow, tight-binding inhibitor of several aminopeptidases. Its ability to prevent the degradation of various neuropeptides has made it a valuable tool in neurobiology research. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying neuropeptide metabolism, the renin-angiotensin system in the brain, and its potential applications in neuroprotection and synaptic plasticity research.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the enzymatic activity of aminopeptidases, which are crucial for the metabolism of neuropeptides. By blocking these enzymes, this compound effectively increases the half-life of their substrates, allowing for a more detailed investigation of their physiological roles.

Key enzymatic targets of this compound include:

  • Aminopeptidase A (APA): This enzyme is responsible for the conversion of Angiotensin II to Angiotensin III in the brain's renin-angiotensin system (RAS).

  • Aminopeptidase N (APN): APN is involved in the degradation of various neuropeptides, including enkephalins.

  • Leucine Aminopeptidase (LAP): A cytosolic enzyme involved in peptide metabolism.

The inhibition of these and other aminopeptidases makes this compound a critical tool for studying the roles of neuropeptides in various neurological processes.

Quantitative Data: Inhibitory Constants (Ki)

The inhibitory potency of this compound against various aminopeptidases is summarized in the table below. This data is crucial for determining the appropriate concentrations for in vitro experiments.

EnzymeSourceKi ValueCitation(s)
Aminopeptidase APig Kidney2.5 x 10⁻⁷ M[1]
Aminopeptidase M (AP-M)-1.9 x 10⁻⁸ M[2]
Leucine Aminopeptidase (LAP)--[2]
Aeromonas AminopeptidaseAeromonas species0.26 nM
Cytosolic Leucine Aminopeptidase-30 nM
Microsomal Aminopeptidase-52 nM
Human Serum Aminopeptidase AHuman Serum1.1 x 10⁻⁶ M[3]
Pig Kidney Leucine AminopeptidasePig Kidney1.6 x 10⁻⁶ M[3]

Signaling Pathways and Experimental Workflows

Brain Renin-Angiotensin System (RAS)

This compound is instrumental in elucidating the dynamics of the brain RAS. By inhibiting Aminopeptidase A (APA), it prevents the conversion of Angiotensin II to Angiotensin III, leading to an accumulation of Angiotensin II. This allows researchers to dissect the distinct roles of these two angiotensin peptides in neuronal signaling and blood pressure regulation.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_III Angiotensin III Angiotensin_II->Angiotensin_III APA AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Angiotensin_III->AT1_Receptor AT2_Receptor AT2 Receptor Angiotensin_III->AT2_Receptor Inactive_Fragments Inactive_Fragments Angiotensin_III->Inactive_Fragments APN Neuronal_Effects Neuronal Effects (e.g., Vasopressin Release) AT1_Receptor->Neuronal_Effects AT2_Receptor->Neuronal_Effects Amastatin This compound APA Aminopeptidase A (APA) Amastatin->APA Inhibits ACE ACE APN Aminopeptidase N (APN)

Fig. 1: Amastatin's role in the Brain Renin-Angiotensin System.
Enkephalin and Endorphin Metabolism

This compound, often in combination with other peptidase inhibitors, is used to prevent the degradation of endogenous opioid peptides like enkephalins and endorphins. This allows for the study of their roles in pain perception (antinociception) and other neurological functions. By inhibiting aminopeptidases, this compound increases the synaptic lifespan of these neuropeptides, potentiating their effects.[4][5]

Opioid_Pathway Proenkephalin Proenkephalin Met_Enkephalin Met-Enkephalin Proenkephalin->Met_Enkephalin Processing Opioid_Receptor Opioid Receptor Met_Enkephalin->Opioid_Receptor Inactive_Fragments Inactive_Fragments Met_Enkephalin->Inactive_Fragments Aminopeptidases Analgesia Analgesia Opioid_Receptor->Analgesia Amastatin This compound Aminopeptidases Aminopeptidases Amastatin->Aminopeptidases Inhibits

Fig. 2: Inhibition of Enkephalin Degradation by Amastatin.

Experimental Protocols

Preparation of this compound Solutions

For In Vitro Experiments:

  • Stock Solution (10 mM): Dissolve 5.11 mg of this compound (MW: 511.01 g/mol ) in 1 mL of sterile, nuclease-free water.

  • Working Solutions: Dilute the stock solution to the desired final concentration in the appropriate assay buffer. It is recommended to prepare fresh working solutions daily.[6]

  • Storage: Store the stock solution in aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[6]

For In Vivo (Intracerebroventricular - ICV) Experiments:

  • Vehicle: Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF).

  • Preparation: Dissolve this compound directly in the chosen vehicle to the desired concentration immediately before use. Ensure complete dissolution.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 1: In Vitro Aminopeptidase Inhibition Assay in Brain Tissue Homogenate

This protocol provides a general framework for assessing the inhibitory effect of this compound on aminopeptidase activity in brain tissue.

Materials:

  • Fresh or frozen brain tissue (e.g., cortex, hippocampus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for LAP, L-Glutamic acid α-(4-methyl-7-coumarinylamide) for APA)

  • This compound

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Brain Homogenate Preparation: a. On ice, homogenize the brain tissue in 10 volumes (w/v) of ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant (S1 fraction) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). d. The S1 fraction can be used directly or further centrifuged to isolate synaptosomes or membranes if desired.

  • Enzyme Assay: a. In a 96-well black microplate, add the following to each well:

    • Assay buffer
    • Varying concentrations of this compound (or vehicle for control)
    • Brain homogenate (diluted to an appropriate protein concentration) b. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the fluorogenic substrate. d. Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate over a set time period (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis: a. Calculate the rate of substrate hydrolysis (initial velocity) from the linear portion of the fluorescence versus time plot. b. Plot the enzyme activity (as a percentage of the control) against the logarithm of the this compound concentration to determine the IC₅₀ value. c. To determine the Ki, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Enzyme_Inhibition_Workflow Start Start: Brain Tissue Homogenize Homogenize in Buffer Start->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant Collect Supernatant (S1) Centrifuge1->Supernatant Protein_Assay Determine Protein Concentration Supernatant->Protein_Assay Assay_Setup Set up Assay in 96-well Plate (Buffer, Amastatin, Homogenate) Protein_Assay->Assay_Setup Pre_incubation Pre-incubate (37°C) Assay_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (IC50, Ki) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Fig. 3: Workflow for Aminopeptidase Inhibition Assay.
Protocol 2: In Vivo Intracerebroventricular (ICV) Administration in Rodents

This protocol provides a general guideline for the ICV administration of this compound to study its effects on the central nervous system. All procedures must be approved by the institution's animal care and use committee.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Guide cannula and dummy cannula

  • Injection cannula

  • Hamilton syringe and infusion pump

  • This compound solution (prepared as described above)

Procedure:

  • Cannula Implantation (Survival Surgery): a. Anesthetize the rodent and place it in the stereotaxic apparatus. b. Following aseptic surgical procedures, expose the skull and drill a small hole at the desired coordinates for the lateral ventricle (coordinates vary by species and age). c. Implant a guide cannula to the appropriate depth and secure it to the skull with dental cement. d. Insert a dummy cannula to keep the guide cannula patent. e. Allow the animal to recover for at least one week before the injection.

  • ICV Injection: a. Briefly anesthetize the animal or gently restrain it. b. Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the tip of the guide cannula. c. Connect the injection cannula to a Hamilton syringe via tubing and use an infusion pump to deliver the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/minute). The total volume should be kept small (e.g., 1-5 µL) to avoid increased intracranial pressure. d. After the infusion is complete, leave the injection cannula in place for a few minutes to prevent backflow. e. Withdraw the injection cannula and replace the dummy cannula. f. Monitor the animal for any adverse effects.

Dose: The optimal dose of this compound for ICV injection should be determined empirically for each specific research question. Published studies have used a range of doses, and a pilot dose-response study is recommended.

Protocol 3: Analysis of Neuropeptide Levels by HPLC

This protocol outlines a general method for quantifying changes in neuropeptide levels in brain tissue following treatment with this compound.

Materials:

  • Brain tissue from control and Amastatin-treated animals

  • Extraction solution (e.g., acidic acetone or 0.1 M acetic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a suitable detector (e.g., UV or fluorescence detector, or mass spectrometer).

  • Mobile phases (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

  • Neuropeptide standards

Procedure:

  • Tissue Extraction: a. Rapidly dissect the brain region of interest and immediately freeze it in liquid nitrogen. b. Homogenize the frozen tissue in the extraction solution. c. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. d. Collect the supernatant.

  • Solid-Phase Extraction (SPE): a. Condition the C18 SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove salts and other impurities. d. Elute the neuropeptides with an appropriate solvent (e.g., acetonitrile/water mixture with acid). e. Dry the eluate under a stream of nitrogen or by lyophilization.

  • HPLC Analysis: a. Reconstitute the dried peptide extract in the initial mobile phase. b. Inject the sample into the HPLC system. c. Separate the neuropeptides using a suitable gradient elution program. d. Detect the peptides and quantify them by comparing their peak areas to those of known standards.

Applications in Neuroprotection and Synaptic Plasticity Research

While specific protocols for this compound in neuroprotection and synaptic plasticity assays are not yet well-established in the literature, its known mechanism of action suggests potential applications in these areas.

Potential Neuroprotection Assays:

  • Neuronal Cell Viability Assays (MTT, LDH): Investigate if this compound can protect cultured neurons from excitotoxicity or oxidative stress by preventing the degradation of neuroprotective peptides. The general protocol would involve pre-treating neuronal cultures with this compound before exposing them to a neurotoxic agent and then assessing cell viability.

Potential Synaptic Plasticity Studies:

  • Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Explore the role of specific neuropeptides in synaptic plasticity by applying this compound to hippocampal slices during the induction of LTP or LTD. The hypothesis would be that by preventing the degradation of certain neuropeptides, this compound could modulate the magnitude or duration of synaptic plasticity.

Further research is needed to develop and validate specific protocols for these applications.

Conclusion

This compound is a versatile and powerful tool for neurobiology research. Its ability to inhibit key aminopeptidases allows for the detailed investigation of neuropeptide signaling pathways, particularly the brain renin-angiotensin system and endogenous opioid systems. The protocols provided here offer a starting point for researchers to utilize this compound in their studies. As our understanding of the complex roles of neuropeptides in the brain grows, the applications of this inhibitor are likely to expand into new areas of neurobiological inquiry.

References

Troubleshooting & Optimization

Amastatin Hydrochloride Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for dissolving Amastatin hydrochloride in DMSO and PBS.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and PBS?

A1: The reported solubility of this compound can vary between suppliers, likely due to differences in the crystalline form or purity of the compound. A summary of reported solubility data is presented in the table below. It is always recommended to consult the certificate of analysis for your specific lot.

Q2: My this compound, dissolved in DMSO, precipitated when I diluted it in my aqueous buffer (PBS). What should I do?

A2: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.[1][2] To resolve this, you can try the following:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to lower the concentration before adding it to the PBS buffer.[2]

  • Slow Addition: Add the DMSO stock solution dropwise into the vortexing aqueous buffer.[3] This gradual introduction can prevent the compound from crashing out of solution.

  • Warming and Sonication: Gently warm the solution to 37°C and use a sonicator bath to help redissolve any precipitate that has formed.[1][4]

  • Co-solvents: For in vivo experiments, consider the use of co-solvents like PEG400 or Tween 80 in your final formulation, though this should be tested for compatibility with your experimental system.[5]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: How should I store this compound solutions?

A4: For long-term storage, this compound powder should be stored at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for shorter periods (e.g., one month).[1][7] It is recommended to prepare aqueous solutions in PBS fresh for each experiment.[6][7] If storage of aqueous solutions is necessary, they should be used within a day or stored in aliquots at -20°C for up to one month.[7] Always allow solutions to equilibrate to room temperature before use and check for any precipitation.[7]

Data Presentation: Solubility Comparison

SolventReported SolubilitySource(s)
DMSO 2 mg/mL[6][8]
25 mg/mL[9]
PBS (pH 7.2) 5 mg/mL[6][8]
Water 5 mg/mL[10]
25 mg/mL[9]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers.

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of the powder.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of powder).

  • Dissolve: Vortex or gently sonicate the mixture until the solid is completely dissolved.[4]

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

G cluster_stock Stock Solution Preparation (DMSO) cluster_working Working Solution Preparation A 1. Weigh Amastatin hydrochloride powder B 2. Add anhydrous DMSO A->B C 3. Vortex / Sonicate to dissolve B->C D 4. Store stock at -20°C / -80°C C->D E 5. Thaw DMSO stock F 6. Add stock dropwise to PBS buffer E->F G 7. Vortex to mix F->G H 8. Ready for experiment G->H

Caption: Workflow for preparing a DMSO stock and aqueous working solution.
Protocol 2: Direct Solubilization of this compound in PBS

This protocol is for preparing a fresh working solution directly in an aqueous buffer. This method avoids the use of organic solvents.

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature.

  • Weigh: Accurately weigh the desired amount of the powder.

  • Add Solvent: Add the appropriate volume of sterile PBS (pH 7.2) to the powder. Do not exceed the known solubility limit (approx. 5 mg/mL).[6][8]

  • Dissolve: Vortex vigorously. If solubility is an issue, gentle warming (to 37°C) or brief sonication may be required to fully dissolve the compound.[1][4]

  • pH Check (Optional): After dissolution, check the pH of the solution and adjust if necessary.

  • Use Immediately: It is recommended to use freshly prepared aqueous solutions on the same day.[7]

G cluster_direct Direct Dissolution in PBS A 1. Weigh Amastatin hydrochloride powder B 2. Add PBS (pH 7.2) A->B C 3. Vortex / Sonicate to dissolve B->C D 4. Check pH (optional) C->D E 5. Use solution immediately D->E

Caption: Workflow for the direct preparation of a working solution in PBS.
Protocol 3: Preparation of 1x PBS (Phosphate-Buffered Saline, pH 7.2)

This protocol outlines the preparation of a standard 1x PBS solution.

  • Prepare Stock Solutions:

    • NaCl: Dissolve 80g of NaCl in 800mL of distilled water.

    • KCl: Dissolve 2g of KCl in 100mL of distilled water.

    • Na₂HPO₄: Dissolve 14.4g of Na₂HPO₄ in 100mL of distilled water.

    • KH₂PO₄: Dissolve 2.4g of KH₂PO₄ in 100mL of distilled water.

  • Combine: In a new container, combine the 800mL NaCl solution with the 100mL KCl solution.

  • Mix Phosphates: In a separate beaker, mix the 100mL Na₂HPO₄ and 100mL KH₂PO₄ solutions.

  • Adjust pH: Slowly add the mixed phosphate solution to the saline solution while monitoring the pH with a calibrated pH meter. Continue adding the phosphate buffer until the pH reaches 7.2.

  • Final Volume: Add distilled water to bring the final volume to 1 liter.

  • Sterilize: Sterilize the prepared PBS solution by autoclaving.

G NaCl NaCl Stock MixSalts Combine NaCl and KCl Stocks NaCl->MixSalts KCl KCl Stock KCl->MixSalts Na2HPO4 Na₂HPO₄ Stock MixPhosphates Combine Phosphate Stocks Na2HPO4->MixPhosphates KH2PO4 KH₂PO₄ Stock KH2PO4->MixPhosphates H2O Distilled H₂O FinalVolume Add H₂O to 1L H2O->FinalVolume AdjustpH Adjust to pH 7.2 MixSalts->AdjustpH MixPhosphates->AdjustpH AdjustpH->FinalVolume Sterilize Autoclave FinalVolume->Sterilize PBS 1x PBS (pH 7.2) Sterilize->PBS

Caption: Logical relationship for the preparation of 1x PBS buffer.

References

Amastatin hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Amastatin hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, this compound powder should be stored at -20°C.[1][2][3][4][5][6] It is stable for at least two to four years when stored under these conditions.[2][6] For short-term storage, +4°C is also acceptable.[2] The container should be tightly closed and kept in a dry, well-ventilated area.[1][7] It is crucial to protect the compound from moisture.[2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in a variety of solvents. The choice of solvent will depend on the requirements of your specific experiment. Common solvents include:

  • Dimethylformamide (DMF)[2][6]

  • Dimethyl sulfoxide (DMSO)[2][3][6]

  • Ethanol[2][6][8]

  • Methanol

  • Aqueous solvents such as PBS (pH 7.2)[2][6] and water

Q3: How should I store this compound solutions?

Stock solutions of this compound should be stored at -20°C or -80°C. A stock solution in methanol is reported to be stable for at least one month at -20°C. Solutions in other solvents, such as DMSO, can be stored at -80°C for up to a year or at -20°C for one month.[3][5] It is recommended to prepare and use aqueous solutions on the same day if possible.[8] If storage of aqueous solutions is necessary, they can be kept at -20°C for up to one month.[8] Always protect solutions from light and store them under nitrogen if possible for enhanced stability.[5] Before use, frozen solutions should be equilibrated to room temperature, ensuring any precipitate is fully redissolved.[8]

Q4: What is the stability of this compound at room temperature?

The product is chemically stable under standard ambient conditions (room temperature).[1] It is also stable for ambient temperature shipping.[8] However, for long-term storage, the recommended temperature is -20°C to ensure its integrity over time.[2]

Troubleshooting Guide

Issue: I observe precipitation in my this compound solution after thawing.

  • Cause: The solubility of this compound can be temperature-dependent. Precipitation upon cooling or freezing is a common issue.

  • Solution: Before use, it is essential to equilibrate the solution to room temperature.[8] If precipitation persists, gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication can help redissolve the compound. To avoid precipitation when diluting a DMSO stock solution into an aqueous buffer, it is recommended to first pre-warm both the stock solution and the buffer to 37°C.[3]

Issue: My experimental results are inconsistent, and I suspect degradation of this compound.

  • Cause: Improper storage conditions, such as prolonged exposure to room temperature, moisture, or light, can lead to degradation. Multiple freeze-thaw cycles of stock solutions may also compromise the compound's stability.

  • Solution:

    • Verify Storage Conditions: Ensure that both the solid compound and its solutions have been stored according to the recommendations (-20°C or -80°C, protected from light and moisture).

    • Prepare Fresh Solutions: If you suspect degradation, it is best to prepare fresh solutions from the solid powder. For aqueous solutions, it is highly recommended to prepare them fresh on the day of the experiment.[8]

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solutions into smaller, single-use volumes.

Data Presentation

Table 1: Storage Conditions and Stability of Solid this compound

Storage TemperatureDurationStability NotesCitations
-20°CLong-term (≥ 2 years)Recommended for optimal stability. Keep dry and tightly sealed.[1][2][3][4][6]
+4°CShort-termAcceptable for brief periods.[2]
Room TemperatureShipping/Short-termStable for shipping and under standard ambient conditions.[1][8]

Table 2: Solubility of this compound

SolventSolubilityCitations
Methanol50 mg/mL
Water5 mg/mL, 25 mg/mL
DMSO2 mg/mL, 25 mg/mL[6]
DMF10 mg/mL, 25 mg/mL[6]
Ethanol1 mg/mL[6]
PBS (pH 7.2)5 mg/mL[6]

Table 3: Storage and Stability of this compound Solutions

SolventStorage TemperatureDurationStability NotesCitations
Methanol-20°CAt least 1 month-
In solvent (unspecified)-80°C1 yearProtect from light, store under nitrogen.[3][5]
In solvent (unspecified)-20°C1 monthProtect from light, store under nitrogen.[5][8]
Aqueous Solutions-20°CUp to 1 monthPrepare fresh if possible.[8]

Experimental Protocols

Protocol: Preparation and Storage of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound and storing it to maintain its stability.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO, methanol) to the powder to achieve the desired stock concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -20°C or -80°C in a light-protected container.

  • Usage: When needed, retrieve a single aliquot and allow it to thaw completely at room temperature before use. Avoid repeated freeze-thaw cycles of the same aliquot.

Visualizations

experimental_workflow Experimental Workflow: this compound Solution Preparation and Use cluster_preparation Solution Preparation cluster_storage Storage cluster_usage Experimental Use start Start: Retrieve Solid Amastatin HCl equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store retrieve Retrieve Single Aliquot store->retrieve thaw Thaw at Room Temperature retrieve->thaw use Use in Experiment thaw->use

Caption: Workflow for preparing and using this compound solutions.

logical_relationship Key Factors for Maintaining this compound Stability cluster_factors Influencing Factors cluster_outcomes Stability Outcome Temperature Temperature Stability Optimal Stability Temperature->Stability Low (-20°C) Moisture Moisture Moisture->Stability Low (Dry) Light Light Light->Stability Protected FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability Minimized (Aliquoting)

Caption: Factors influencing the stability of this compound.

References

Optimal working concentration of Amastatin hydrochloride in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Amastatin hydrochloride in various assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, competitive, and reversible inhibitor of several aminopeptidases.[1][2] It functions by binding to the active site of these enzymes, preventing them from cleaving amino acids from the N-terminus of peptides.[1][2] This inhibition is of a slow, tight-binding nature for many of its target enzymes.[1][3]

2. Which aminopeptidases are inhibited by this compound?

This compound exhibits inhibitory activity against a range of aminopeptidases, including:

  • Aminopeptidase A (Glutamyl Aminopeptidase)

  • Aminopeptidase N (CD13/Alanyl Aminopeptidase)[2][4]

  • Leucine Aminopeptidase[1][2]

  • Tyrosine Aminopeptidase[2]

  • Aeromonas aminopeptidase[1]

  • Cytosolic leucine aminopeptidase[1]

  • Microsomal aminopeptidase[1]

It is important to note that this compound does not inhibit Aminopeptidase B.[2]

3. What is the recommended storage condition for this compound?

For long-term stability, this compound powder should be stored at -20°C.[5] Stock solutions can also be stored at -20°C, and some sources suggest they are stable for at least a month at this temperature. For short-term storage of a few days to weeks, 0-4°C is acceptable.[5]

4. How do I prepare a stock solution of this compound?

This compound is soluble in various solvents. Here are some common options for preparing a stock solution:

  • Phosphate-Buffered Saline (PBS, pH 7.2): Approximately 5 mg/mL. It is recommended to use aqueous solutions on the same day they are prepared.

  • Methanol: Soluble up to 50 mg/mL. A stock solution in methanol is reported to be stable for at least one month at -20°C.

  • Dimethylformamide (DMF): Soluble up to 25 mg/mL.

  • Dimethyl sulfoxide (DMSO): Soluble up to 25 mg/mL.

When preparing a stock solution, it is good practice to purge the solvent with an inert gas. For use in biological experiments, further dilutions should be made in aqueous buffers or isotonic saline to ensure the residual organic solvent concentration is negligible.

Optimal Working Concentration

The optimal working concentration of this compound is highly dependent on the specific assay, the target enzyme, and the cell type being used. Below are tables summarizing inhibitory constants and recommended starting concentrations for different applications.

Inhibitory Constants (Ki and IC50)
AminopeptidaseInhibitory Constant (Ki)IC50
Aeromonas aminopeptidase0.26 nM[1]
Cytosolic Leucine Aminopeptidase30 nM[1]
Microsomal Aminopeptidase52 nM[1]
Aminopeptidase M (AP-M)19 nM[6]
Aminopeptidase A (human serum)1 µM[5]0.54 µg/mL[4]
Leucine Aminopeptidase
Aminopeptidase N (AP-N)20-200 nM[4]
Leucyl-cystinyl Aminopeptidase20-220 nM[4]
Endoplasmic Reticulum AP 141.8 µM[4]
Recommended Starting Concentrations for In Vitro Assays
Assay TypeTarget/Cell LineRecommended Starting Concentration
Enzyme Inhibition AssayGeneral Aminopeptidases1 - 10 µM
Cell-Based AssayEncephalitozoon cuniculi replication1 - 10,000 ng/mL[1]
Cell Viability AssayGH3 Lactosomatotroph Pituitary Tumor Cells10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M[7]
Cancer Cell Proliferation AssayVarious Cancer Cell Lines10 - 100 µM (as a general starting point for in vitro cancer studies)[8][9]

Experimental Protocols

General Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of this compound on a specific aminopeptidase.

Materials:

  • Purified aminopeptidase

  • This compound

  • Appropriate substrate for the enzyme (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase)

  • Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare the enzyme solution in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution in assay buffer. The optimal substrate concentration is typically at or below the Michaelis-Menten constant (Km) of the enzyme.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of each this compound dilution.

    • Include a control group with no inhibitor (vehicle control).

    • Add the enzyme solution to each well and pre-incubate for a recommended time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode.

    • Alternatively, for endpoint assays, stop the reaction after a specific time and measure the signal.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of adherent cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control group.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of this compound in aqueous solution Low solubility in aqueous buffers, especially at high concentrations.Prepare a higher concentration stock solution in an organic solvent like DMSO or methanol and then dilute it into the aqueous assay buffer immediately before use. Ensure the final concentration of the organic solvent is low (<0.5%) to avoid affecting the assay. Gentle warming to 37°C and sonication can also aid in dissolution.[11]
Inconsistent or non-reproducible results in enzyme assays Inaccurate pipetting, improper mixing, or temperature fluctuations.Use calibrated pipettes and ensure thorough mixing of reagents. Maintain a consistent temperature throughout the assay. Prepare a master mix of reagents to minimize pipetting errors.
Low signal or no inhibition in enzyme assay Inactive enzyme, incorrect substrate concentration, or degraded inhibitor.Use a fresh batch of enzyme and test its activity with a known positive control. Optimize the substrate concentration (around the Km value is often ideal). Ensure the this compound stock solution has been stored correctly and is not expired.
High background in cell viability assays Contamination of cell culture, or interference of this compound with the assay reagents.Ensure aseptic techniques to prevent contamination. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
Unexpected cell death in control group (cell-based assays) High concentration of organic solvent (e.g., DMSO) in the final culture medium.Ensure the final concentration of the organic solvent used to dissolve this compound is at a non-toxic level, typically below 0.5%.

Signaling Pathways

Aminopeptidase N (CD13) Signaling

Aminopeptidase N (CD13) is not only an ectoenzyme but also a signaling molecule. Its ligation can trigger intracellular signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, JNK, and p38, as well as the PI3K pathway, leading to downstream effects such as cytokine production and cell migration.[11][12]

APN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amastatin Amastatin hydrochloride APN Aminopeptidase N (CD13) Amastatin->APN Inhibits PI3K PI3K APN->PI3K Activates MAPK_Cascade MAPK Cascade (ERK1/2, JNK, p38) APN->MAPK_Cascade Activates Downstream Downstream Effects (e.g., Cytokine Production, Cell Migration) PI3K->Downstream MAPK_Cascade->Downstream RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->Angiotensinogen AngII Angiotensin II AngI->AngII ACE ACE ACE->AngI AngIII Angiotensin III AngII->AngIII AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R APA Aminopeptidase A APA->AngII Amastatin Amastatin hydrochloride Amastatin->APA Inhibits AngIII->AT1R AngIII->AT2R Effects Vasoconstriction, Aldosterone Release AT1R->Effects AT2R->Effects

References

Long-term storage protocol for Amastatin hydrochloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amastatin Hydrochloride Solutions

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the long-term storage and handling of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

For long-term storage, the lyophilized powder should be stored at -20°C, where it is stable for at least two years.[1][2] For short-term storage, +4°C is acceptable.[1] It is crucial to keep the container tightly sealed and protected from moisture.[1]

Q2: What is the best solvent for reconstituting this compound?

This compound is soluble in several common laboratory solvents. The choice of solvent will depend on your experimental requirements. It is soluble in DMSO, DMF, ethanol, methanol, and aqueous buffers like PBS.[1][2][3]

Q3: I've prepared a stock solution. What is the recommended storage protocol?

Ideally, solutions should be prepared fresh and used on the same day.[4] If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[4][5][6] For longer-term storage, some suppliers suggest storing solutions at -80°C for up to six months, protected from light and under nitrogen.[7] To avoid degradation from repeated freeze-thaw cycles, it is critical to store the solution in single-use aliquots.[8] A stock solution in methanol has been shown to be stable for at least one month at -20°C.[9]

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

Before use, it is essential to allow the solution to equilibrate to room temperature.[4] If you observe any precipitate, ensure it is completely redissolved before use, which may require gentle warming or vortexing. To avoid precipitation when diluting a stock solution (especially from an organic solvent like DMSO into an aqueous buffer), it is recommended to pre-warm both the stock solution and the buffer to 37°C before dilution.[10]

Q5: Can I store my this compound solution at 4°C?

Storing this compound solutions at 4°C is not recommended for extended periods. While some peptide solutions can be stable for up to a week at 4°C, the stability is sequence-dependent and degradation can occur.[8] For any storage longer than a day, freezing at -20°C or -80°C is the recommended protocol.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
DMSO25 mg/mL[2]
DMF25 mg/mL[2]
Water25 mg/mL[2]
PBS (pH 7.2)5 mg/mL[3]
Methanol50 mg/mL

Table 2: Storage Conditions and Stability

FormTemperatureDurationNotesReference
Lyophilized Powder -20°C≥ 2 yearsLong-term storage; protect from moisture.[1][3][11]
+4°CShort-termKeep cool and dry.[1][4]
In Solution -20°C≤ 1 monthPrepare aliquots to avoid freeze-thaw cycles.[4][5][6]
-80°C≤ 6 monthsIn solvent; protect from light, store under nitrogen.[7]

Experimental Protocols

Protocol 1: Reconstitution of this compound for Aqueous-Based Assays

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation and moisture contamination.[12]

  • Solvent Addition: Add the desired volume of sterile, cold aqueous buffer (e.g., PBS, pH 7.2) to the vial to achieve the target concentration (e.g., 5 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Usage and Storage: Use the solution immediately. If storage is required, dispense into single-use aliquots, and store at -20°C for up to one month.

Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent

  • Equilibration: Allow the vial of lyophilized powder to reach room temperature before opening.

  • Solvent Addition: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock (e.g., 25 mg/mL).

  • Dissolution: Cap the vial tightly and vortex until the solid is fully dissolved.

  • Aliquoting and Storage: Distribute the stock solution into small, single-use aliquots in tightly sealed vials. For optimal stability, purge the vials with nitrogen or argon gas before sealing.[8] Store the aliquots at -80°C for up to 6 months.[7]

Mandatory Visualization

G Troubleshooting Workflow for this compound Solutions start Start: Using Amastatin Hydrochloride Solution issue Issue Encountered: Unexpected Experimental Results? start->issue check_solubility Is the solution clear? No visible precipitate? issue->check_solubility Yes end_review Review Experimental Protocol for Other Error Sources issue->end_review No, issue is unrelated to the solution precipitate Action: Warm solution gently. Ensure complete dissolution. check_solubility->precipitate No check_storage Was the solution stored correctly? (-20°C/-80°C, aliquoted) check_solubility->check_storage Yes precipitate->check_storage improper_storage Action: Prepare a fresh solution from lyophilized powder. check_storage->improper_storage No check_age Is the stock solution within its stability period? (e.g., <1 month at -20°C) check_storage->check_age Yes end_ok Continue Experiment improper_storage->end_ok old_solution Action: Discard old stock. Prepare a fresh solution. check_age->old_solution No check_age->end_ok Yes old_solution->end_ok

Caption: Troubleshooting workflow for this compound solutions.

References

Technical Support Center: Amastatin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Amastatin hydrochloride in experimental settings. For researchers, scientists, and drug development professionals, this resource addresses common issues encountered during experimentation, with a focus on the impact of pH on the inhibitor's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, slow, and tight-binding competitive inhibitor of several aminopeptidases.[1][2] It targets a range of these enzymes, including cytosolic leucine aminopeptidase, microsomal aminopeptidase M, bacterial leucine aminopeptidase, and human serum aminopeptidase A (AP-A).[1][2] Its inhibitory action is selective, as it does not affect enzymes like trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.[1]

Q2: What is the optimal pH for the activity of enzymes inhibited by this compound?

The optimal pH for enzymatic activity can vary depending on the specific aminopeptidase being studied. For instance, the optimal pH for pig kidney aminopeptidase A, an enzyme inhibited by Amastatin, is 7.5.[3] It is crucial to consult the literature for the specific optimal pH of the enzyme in your experiment, as the inhibitory activity of Amastatin will be influenced by the enzyme's activity level.

Q3: How should this compound be stored?

For long-term storage, this compound should be kept at -20°C, where it is stable for at least two years.[4] Stock solutions can also be stored at -20°C for up to one month.[1] It is recommended to prepare and use solutions on the same day if possible and to equilibrate them to room temperature before use, ensuring any precipitate is fully dissolved.[1]

Q4: In what solvents is this compound soluble?

This compound is soluble in aqueous buffers, ethanol, methanol (50 mg/ml), water (5 mg/ml), DMF (25 mg/ml), and DMSO (25 mg/ml).[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory activity observed. Suboptimal pH of the assay buffer: Each enzyme has an optimal pH range for its activity. If the assay buffer pH is outside this range, the enzyme's activity will be lower, which can affect the apparent inhibitory effect of Amastatin.[6]Verify the optimal pH for your specific aminopeptidase from literature sources. Prepare your assay buffer at the recommended optimal pH. For example, the optimal pH for pig kidney aminopeptidase A is 7.5.[3]
Degradation of this compound: Improper storage or handling of this compound or its solutions can lead to degradation and loss of activity.Ensure this compound is stored at -20°C.[4] Prepare fresh stock solutions and use them on the same day if possible. If storing stock solutions, keep them at -20°C for no longer than one month.[1]
Inconsistent results between experiments. Variability in buffer preparation: Minor variations in pH between different batches of buffer can lead to inconsistent enzyme activity and, consequently, variable inhibition results.Standardize your buffer preparation protocol. Always measure the pH of your buffer after preparation and before use. Ensure the pH meter is properly calibrated.
Precipitation of this compound: If the inhibitor is not fully dissolved in the assay buffer, its effective concentration will be lower than intended, leading to inconsistent results.Ensure that the this compound solution is clear and free of any precipitate before adding it to the assay. If necessary, gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation.
Unexpected changes in reaction kinetics. pH-induced conformational changes in the enzyme or inhibitor: Extreme pH values can cause irreversible denaturation of the enzyme or alter the ionization state of critical residues in the active site, affecting inhibitor binding.[6]Maintain the pH of your experiment within the known stable range for your target enzyme. Avoid exposing the enzyme or inhibitor to harsh pH conditions during preparation and the assay itself.

Experimental Protocols

Determining the Optimal pH for this compound Inhibition

To assess the impact of pH on the inhibitory activity of this compound, a systematic experimental approach is required. The following protocol outlines the key steps.

1. Materials and Reagents:

  • Purified target aminopeptidase

  • This compound

  • Appropriate enzyme substrate

  • A series of buffers covering a range of pH values (e.g., citrate, phosphate, Tris-HCl, borate)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_enzyme Prepare Enzyme Stock setup_control Control Wells: Enzyme + Substrate (at each pH) prep_enzyme->setup_control setup_test Test Wells: Enzyme + Amastatin + Substrate (at each pH) prep_enzyme->setup_test prep_inhibitor Prepare Amastatin Stock prep_inhibitor->setup_test prep_substrate Prepare Substrate Stock prep_substrate->setup_control prep_substrate->setup_test prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup_control prep_buffers->setup_test incubate Incubate at Optimal Temperature setup_control->incubate setup_test->incubate measure Measure Reaction Rate (e.g., Absorbance Change) incubate->measure analyze Calculate % Inhibition at each pH measure->analyze plot Plot % Inhibition vs. pH analyze->plot

Fig. 1: Experimental workflow for determining the optimal pH for this compound inhibition.

3. Detailed Steps:

  • Prepare a series of buffers with overlapping pH ranges to cover the desired experimental spectrum (e.g., pH 4 to 10).

  • Prepare stock solutions of the target enzyme, this compound, and the enzyme's substrate.

  • For each pH value to be tested, set up control and experimental reactions.

    • Control: In a well or cuvette, add the buffer of a specific pH, the enzyme, and the substrate.

    • Experimental: In a separate well or cuvette, add the same buffer, the enzyme, a fixed concentration of this compound, and the substrate.

  • Incubate the reactions at the optimal temperature for the enzyme.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.

  • Calculate the initial reaction rates for both the control and experimental reactions at each pH.

  • Determine the percent inhibition at each pH using the formula: % Inhibition = [(Rate_control - Rate_experimental) / Rate_control] * 100.

  • Plot the percent inhibition as a function of pH to identify the optimal pH for this compound's inhibitory activity.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound is direct competitive inhibition of aminopeptidases. This can be visualized as a logical relationship where the presence of the inhibitor blocks the normal enzymatic reaction.

inhibition_pathway cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Amastatin Enzyme Aminopeptidase Product Cleaved Peptide + Amino Acid Enzyme->Product catalyzes Blocked Inhibition of Product Formation Enzyme->Blocked Substrate Peptide Substrate Substrate->Enzyme binds to Amastatin Amastatin hydrochloride Amastatin->Enzyme competitively binds to active site

Fig. 2: Logical diagram of competitive inhibition of aminopeptidase by this compound.

References

Validation & Comparative

A Comparative Guide to Amastatin's Inhibitory Effect on Aminopeptidase A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Amastatin's performance as an inhibitor of Aminopeptidase A (APA) against other known inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to assist researchers, scientists, and drug development professionals in their work.

Introduction to Aminopeptidase A

Aminopeptidase A (APA), also known as Glutamyl Aminopeptidase (E.C. 3.4.11.7), is a cell-surface zinc metalloprotease that plays a critical role in various physiological processes. One of its most significant functions is within the renin-angiotensin system (RAS), where it catalyzes the conversion of Angiotensin II into Angiotensin III.[1][2] This action modulates blood pressure and fluid balance. Given its role in the RAS, inhibitors of APA are valuable tools for studying these pathways and are being investigated as potential therapeutic agents, particularly for hypertension.[2]

Amastatin is a naturally derived, competitive, slow-binding inhibitor of several aminopeptidases, including Aminopeptidase A.[3][4][5] Its ability to block the conversion of Angiotensin II makes it a crucial compound for neurobiological and cardiovascular research.[1][6]

Comparative Analysis of Aminopeptidase Inhibitors

Amastatin's inhibitory profile is often compared with other aminopeptidase inhibitors to evaluate its potency and specificity. While effective, Amastatin is known to be a non-selective inhibitor, affecting other aminopeptidases as well.[2] The following table summarizes the quantitative data for Amastatin and several alternative inhibitors.

Data Presentation: Inhibitor Comparison

InhibitorTarget Aminopeptidase(s)Inhibition Constant (K_i) / IC_50Mechanism of Inhibition
Amastatin Aminopeptidase A, Leucine Aminopeptidase, Aminopeptidase MK_i: 2.5 x 10⁻¹⁰ M to 3.0 x 10⁻⁸ M against various aminopeptidases[3]Slow-binding, Competitive[3][4]
Bestatin Aminopeptidase N (APN), Leucine Aminopeptidase (LAP), Aminopeptidase BK_i: 5.8 x 10⁻¹⁰ M (LAP), 1.4 x 10⁻⁶ M (microsomal)[3]Slow or Fast binding, Competitive[7]
EC33 Aminopeptidase A (Selective)K_i: 0.29 µM (for APA); 25 µM (for APN)[2]Not specified
PC18 Aminopeptidase N (Selective)K_i: 0.008 µM (for APN); 17.2 µM (for APA)[2]Not specified
Tosedostat LAP, APN, Puromycin-sensitive AminopeptidaseIC_50 in the nanomolar range[7]Not specified
Actinonin Aminopeptidase M, APN, LAP, Peptide DeformylaseK_i: 0.28 nM (for PDF)[8]Reversible[8]

Experimental Protocols

Validating the inhibitory effect of compounds like Amastatin requires robust enzymatic assays. Below is a detailed methodology for a typical aminopeptidase A inhibition assay.

Protocol: Aminopeptidase A Fluorometric Inhibition Assay

This protocol is adapted from methodologies used to assess APA activity and its inhibition.[9][10]

1. Materials and Reagents:

  • Recombinant Aminopeptidase A (APA) enzyme

  • Amastatin and other test inhibitors

  • Fluorogenic Substrate: L-Glutamic acid γ-(7-amido-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well black microplates

  • Microplate fluorometer (Excitation: 380 nm, Emission: 460 nm)

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

2. Procedure:

  • Solution Preparation: Prepare a stock solution of the APA enzyme in the assay buffer. Dilute Amastatin and other inhibitors to various concentrations in DMSO, followed by a final dilution in the assay buffer. Prepare the fluorogenic substrate in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: To each well of the 96-well plate, add 50 µL of the assay buffer. Add 10 µL of the diluted inhibitor solution (or DMSO for control wells). Finally, add 20 µL of the diluted APA enzyme solution.

  • Incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: To start the enzymatic reaction, add 20 µL of the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the microplate into the fluorometer. Measure the increase in fluorescence every minute for 30 minutes at 37°C. The rate of substrate hydrolysis corresponds to the rate of fluorescence increase.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50 value (the concentration of inhibitor that causes 50% inhibition).

Mandatory Visualizations

Diagram 1: Role of Aminopeptidase A in the Renin-Angiotensin System

RAS_Pathway Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AngIII Angiotensin III AngII->AngIII Inactive Inactive Fragments AngIII->Inactive Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI APA Aminopeptidase A (APA) APA->AngII APN Aminopeptidase N (APN) APN->AngIII Amastatin Amastatin (Inhibitor) Amastatin->APA

Caption: The Renin-Angiotensin System, highlighting APA's role and Amastatin's point of inhibition.

Diagram 2: Experimental Workflow for Enzyme Inhibition Assay

Assay_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) dispense 2. Dispense Reagents to Plate (Enzyme + Inhibitor) prep->dispense preincubate 3. Pre-incubate (15 min @ 37°C) dispense->preincubate add_sub 4. Add Substrate (Initiate Reaction) preincubate->add_sub measure 5. Measure Fluorescence (Kinetic Read) add_sub->measure analyze 6. Analyze Data (Calculate V₀, % Inhibition, IC₅₀) measure->analyze

Caption: A generalized workflow for determining enzyme inhibition kinetics.

References

Amastatin hydrochloride vs ubenimex in clinical research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Amastatin Hydrochloride and Ubenimex for Clinical Research

In the field of enzyme inhibition, particularly concerning metalloproteases, Amastatin and Ubenimex (also known as Bestatin) are two prominent dipeptide-based inhibitors. Both compounds, originally isolated from Streptomyces species, have become critical tools in research and clinical settings due to their ability to target various aminopeptidases. However, their utility, specificity, and clinical development pathways diverge significantly. This guide provides an objective, data-driven comparison of this compound and Ubenimex to inform researchers, scientists, and drug development professionals.

Both Amastatin and Ubenimex function as competitive, reversible inhibitors of zinc-dependent aminopeptidases. They mimic the transition state of peptide hydrolysis, thereby blocking the active site of these enzymes. The primary distinction between them lies in their inhibitory profiles against different classes of aminopeptidases.

Ubenimex (Bestatin) is primarily known as a potent inhibitor of Aminopeptidase N (APN/CD13), Aminopeptidase B (APB), and Leukotriene A4 hydrolase (LTA4H).[1][2][3] Its action on CD13 is linked to its anti-tumor effects, while its immunomodulatory properties are thought to arise from preventing the degradation of bioactive peptides like enkephalins.[2][3][4]

This compound exhibits a different and, in some cases, broader specificity. It is a potent inhibitor of Aminopeptidase A (APA), Aminopeptidase N (APN/CD13), and Leucyl/cystinyl aminopeptidase (LNPEP/oxytocinase).[5][6][7] Critically, unlike Ubenimex, Amastatin does not inhibit Aminopeptidase B.[5][6][8] This differential specificity makes it a valuable tool for distinguishing between aminopeptidase activities in complex biological systems.[9]

cluster_ubenimex Ubenimex (Bestatin) Inhibition cluster_amastatin Amastatin Inhibition Ubenimex Ubenimex APN Aminopeptidase N (APN/CD13) Ubenimex->APN APB Aminopeptidase B (APB) Ubenimex->APB LTA4H Leukotriene A4 Hydrolase (LTA4H) Ubenimex->LTA4H Amastatin Amastatin APN2 Aminopeptidase N (APN/CD13) Amastatin->APN2 APA Aminopeptidase A (APA) Amastatin->APA LNPEP Leucyl/cystinyl Aminopeptidase (LNPEP) Amastatin->LNPEP start Start: Prepare Reagents prep_inhibitor 1. Create serial dilutions of Inhibitor (Amastatin/Ubenimex) start->prep_inhibitor prep_enzyme 2. Dilute CD13 enzyme in assay buffer start->prep_enzyme add_inhibitor 3. Add diluted inhibitor to 96-well plate prep_inhibitor->add_inhibitor add_enzyme 4. Add enzyme to plate and pre-incubate for 15 min prep_enzyme->add_enzyme add_inhibitor->add_enzyme add_substrate 5. Initiate reaction by adding L-Leu-pNA substrate add_enzyme->add_substrate read_plate 6. Measure absorbance at 405 nm kinetically for 20 min add_substrate->read_plate analyze 7. Calculate reaction rates and normalize to control read_plate->analyze end End: Determine IC50 value analyze->end cluster_summary Comparative Profile cluster_amastatin_props cluster_ubenimex_props Amastatin Amastatin label_a1 High Potency vs. APN (Ki ~19 nM) label_a2 Inhibits APA, not APB label_a3 Primary Use: Research Tool Ubenimex Ubenimex label_u1 Lower Potency vs. APN (Ki ~4100 nM) label_u2 Inhibits APB, not APA label_u3 Primary Use: Clinical Drug (AML)

References

A Comparative Guide to Amastatin and Phosphoramidon for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based research and therapeutics, ensuring the stability of these molecules is paramount to obtaining reliable experimental results and achieving desired therapeutic outcomes. Peptidases, ubiquitous enzymes that cleave peptide bonds, represent a significant challenge to peptide integrity. This guide provides a detailed comparison of two widely used peptidase inhibitors, Amastatin and phosphoramidon, to assist researchers in selecting the optimal stabilizer for their specific applications.

At a Glance: Amastatin vs. Phosphoramidon

FeatureAmastatinPhosphoramidon
Inhibitor Class Aminopeptidase InhibitorMetalloprotease Inhibitor
Primary Targets Leucyl aminopeptidase, Alanyl aminopeptidase (Aminopeptidase M/N), Leucyl/cystinyl aminopeptidase (Oxytocinase), Glutamyl aminopeptidase (Aminopeptidase A)[1]Thermolysin, Neutral Endopeptidase (NEP, Neprilysin), Endothelin-Converting Enzyme (ECE)[2]
Mechanism Competitive and reversible, slow-binding inhibitor[1]Competitive and reversible inhibitor
Peptide Cleavage Inhibition N-terminal cleavageCleavage at the N-terminal side of hydrophobic residues

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is best understood through its quantitative inhibitory constants. The following tables summarize the reported inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values for Amastatin and phosphoramidon against their respective target enzymes.

Table 1: Inhibitory Potency of Amastatin

EnzymeKi Value
Aminopeptidase M (AP-M)1.9 x 10⁻⁸ M[3]
Leucine Aminopeptidase (porcine kidney)3.0 x 10⁻⁸ M[1]
Aeromonas Aminopeptidase2.5 x 10⁻¹⁰ M[1]
Aminopeptidase A (pig kidney)2.5 x 10⁻⁷ M[4]
Cytosolic Leucine Aminopeptidase30 nM[5]
Microsomal Aminopeptidase52 nM[5]

Table 2: Inhibitory Potency of Phosphoramidon

EnzymeIC50 Value
Neutral Endopeptidase (NEP)0.034 µM[2]
Endothelin-Converting Enzyme (ECE)3.5 µM[2]
Angiotensin-Converting Enzyme (ACE)78 µM[2]
ECE (M1 from porcine lung)~1 µM[6]
ECE (M2 from porcine lung)~0.3 nM[6]

Head-to-Head Comparison: Stabilization of [Met5]-Enkephalin

A direct comparison of Amastatin and phosphoramidon in a functional assay provides valuable insights into their relative efficacy. A study investigating the potentiation of [Met5]-enkephalin's activity in rat vas deferens demonstrated that both inhibitors effectively protected the peptide from degradation. Maximal inhibition of the responsible peptidases was achieved with 1 µM of Amastatin for aminopeptidase activity and 1 µM of phosphoramidon for endopeptidase-24.11 (NEP) activity. This indicates that for enkephalins, which are susceptible to both aminopeptidases and endopeptidases, a combination of inhibitors or a broad-spectrum inhibitor may be most effective.

Experimental Protocols

To aid researchers in designing their own comparative studies, a detailed experimental protocol for an in vitro peptide stability assay is provided below.

Protocol: In Vitro Peptide Stability Assay using HPLC

1. Materials:

  • Peptide of interest

  • Amastatin hydrochloride

  • Phosphoramidon disodium salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human or animal serum/plasma (e.g., rat, mouse)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Prepare a stock solution of the peptide in water or a suitable buffer at a concentration of 1 mg/mL.

  • Prepare stock solutions of Amastatin and phosphoramidon in water or PBS at a concentration of 1 mM.

  • Prepare the mobile phases for HPLC:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

3. Experimental Procedure:

  • Incubation:

    • In separate microcentrifuge tubes, prepare the following reaction mixtures:

      • Control: 50 µL of peptide solution + 50 µL of serum/plasma

      • Amastatin-treated: 50 µL of peptide solution + 10 µL of Amastatin stock solution + 40 µL of serum/plasma

      • Phosphoramidon-treated: 50 µL of peptide solution + 10 µL of phosphoramidon stock solution + 40 µL of serum/plasma

    • Incubate all tubes at 37°C.

  • Time Points:

    • Collect aliquots (e.g., 10 µL) from each reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching:

    • Immediately quench the enzymatic reaction in the collected aliquots by adding an equal volume of 10% TFA or by precipitating the proteins with three volumes of cold acetonitrile.

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject a standard volume (e.g., 20 µL) of each sample onto the C18 column.

    • Run a gradient elution from low to high concentration of Mobile Phase B to separate the intact peptide from its degradation products. A typical gradient might be 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength for the peptide (e.g., 214 nm or 280 nm).

4. Data Analysis:

  • Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.

  • Calculate the peak area of the intact peptide at each time point for all conditions.

  • Plot the percentage of the remaining intact peptide (relative to the 0-minute time point) against time for the control, Amastatin-treated, and phosphoramidon-treated samples.

  • Determine the half-life (t1/2) of the peptide under each condition.

Visualizing the Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the inhibitory mechanisms of Amastatin and phosphoramidon, as well as a typical experimental workflow for comparing their efficacy.

cluster_Amastatin Amastatin Inhibition of Aminopeptidase Peptide Peptide Substrate (with N-terminal amino acid) Aminopeptidase Aminopeptidase (Active Site) Peptide->Aminopeptidase Binds to Cleaved_AA Cleaved N-terminal Amino Acid Aminopeptidase->Cleaved_AA Cleaves Truncated_Peptide Truncated Peptide Aminopeptidase->Truncated_Peptide Releases Inhibited_Complex Aminopeptidase-Amastatin Complex (Inactive) Amastatin Amastatin Amastatin->Aminopeptidase Competitively Binds to Active Site

Caption: Mechanism of Amastatin inhibition of aminopeptidase activity.

cluster_Phosphoramidon Phosphoramidon Inhibition of Metalloprotease Peptide Peptide Substrate (with hydrophobic residue) Metalloprotease Metalloprotease (e.g., NEP, ECE) (Active Site with Zn²⁺) Peptide->Metalloprotease Binds to Cleaved_Peptides Cleaved Peptide Fragments Metalloprotease->Cleaved_Peptides Cleaves at hydrophobic residue Inhibited_Complex Metalloprotease-Phosphoramidon Complex (Inactive) Phosphoramidon Phosphoramidon Phosphoramidon->Metalloprotease Competitively Binds to Active Site cluster_Workflow Experimental Workflow for Comparing Inhibitor Efficacy A 1. Prepare Reaction Mixtures: - Control (Peptide + Enzyme Source) - Peptide + Enzyme + Amastatin - Peptide + Enzyme + Phosphoramidon B 2. Incubate at 37°C A->B C 3. Collect Aliquots at Multiple Time Points B->C D 4. Quench Enzymatic Reaction (e.g., with TFA or Acetonitrile) C->D E 5. Centrifuge to Remove Precipitated Proteins D->E F 6. Analyze Supernatant by Reversed-Phase HPLC E->F G 7. Quantify Intact Peptide Peak Area F->G H 8. Plot % Intact Peptide vs. Time and Determine Half-life (t1/2) G->H

References

Distinguishing Cytosolic vs. Membrane-Bound Aminopeptidases with Amastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, play crucial roles in various physiological processes, including protein degradation, hormone regulation, and antigen presentation. Their localization within the cell—either in the cytosol or bound to membranes—often dictates their specific functions. For researchers studying these enzymes or developing targeted inhibitors, the ability to differentiate between cytosolic and membrane-bound forms is paramount. Amastatin, a potent, slow-binding competitive inhibitor, serves as a valuable pharmacological tool for this purpose due to its differential inhibitory profile against these two classes of aminopeptidases.

This guide provides a comparative overview of Amastatin's effects on cytosolic and membrane-bound aminopeptidases, supported by experimental data and protocols to aid in their differentiation.

Comparative Inhibition of Aminopeptidases by Amastatin

Amastatin exhibits varying inhibitory potencies (Ki) against different aminopeptidases, a property that can be exploited to distinguish between them. Generally, Amastatin, a tripeptide-like inhibitor, shows a preference for certain membrane-bound aminopeptidases over some cytosolic forms.[1] This differential inhibition is a key principle in its use as a discriminatory tool.

EnzymeLocalizationSubstrate PreferenceAmastatin Ki
Leucine Aminopeptidase (LAP)CytosolicDipeptides30 nM[2]
Aminopeptidase M (AP-M) / Aminopeptidase N (AP-N)Membrane-boundTri- and tetrapeptides1.9 x 10⁻⁸ M (19 nM)[1]
Microsomal AminopeptidaseMembrane-boundNeutral amino acids52 nM[2]
Aeromonas AminopeptidaseBacterial (for comparison)Broad0.26 nM[2]

Note: Ki values can vary depending on the experimental conditions, such as pH, temperature, and substrate concentration. The data presented here is for comparative purposes.

Mechanism of Amastatin Inhibition

Amastatin functions as a slow, tight-binding, competitive inhibitor of aminopeptidases.[2][3][4] Its mechanism involves binding to the active site of the enzyme, thereby preventing the substrate from binding and subsequent catalysis.[4][5] The "slow, tight-binding" characteristic means that the inhibition is time-dependent, with the potency of inhibition increasing with the pre-incubation time of the enzyme with Amastatin.[6] This is a critical aspect to consider when designing experiments. The formation of a transition state analog complex between the enzyme and Amastatin is suggested as a reason for this behavior.[3]

Experimental Protocol: Differentiating Aminopeptidase Activity

This protocol outlines a general method to distinguish between cytosolic and membrane-bound aminopeptidase activity in a mixed sample using Amastatin.

Objective: To determine the relative contribution of cytosolic and membrane-bound aminopeptidase activity in a sample by leveraging the differential inhibition by Amastatin.

Materials:

  • Biological sample containing a mixture of aminopeptidases (e.g., cell lysate)

  • Subcellular fractionation kit (to separate cytosolic and membrane fractions, optional but recommended for confirmation)

  • Aminopeptidase substrate (e.g., Leucine-p-nitroanilide for Leucine Aminopeptidase)

  • Amastatin hydrochloride

  • Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors like MnCl₂ or ZnCl₂)

  • Spectrophotometer or fluorometer

  • 96-well microplates

Procedure:

  • Sample Preparation:

    • Prepare a total cell lysate from your tissue or cell culture.

    • (Optional) Perform subcellular fractionation to obtain separate cytosolic and membrane-enriched fractions. This will serve as a control and validation for the inhibitor-based differentiation.

  • Enzyme Activity Assay:

    • Set up a series of reactions in a 96-well plate. For each sample (total lysate, cytosolic fraction, membrane fraction), you will have at least two conditions: with and without Amastatin.

    • Pre-incubation: To account for the slow-binding nature of Amastatin, pre-incubate the enzyme samples with a discriminating concentration of Amastatin (e.g., starting with a concentration that is known to inhibit the membrane-bound form more effectively than the cytosolic form, based on Ki values) for a set period (e.g., 15-30 minutes) at the assay temperature. The control group should be pre-incubated with the vehicle (e.g., assay buffer).

    • Initiate Reaction: Add the aminopeptidase substrate to all wells to start the reaction.

    • Kinetic Measurement: Measure the rate of product formation over time using a spectrophotometer or fluorometer. The product of Leucine-p-nitroanilide hydrolysis (p-nitroaniline) can be detected at 405 nm.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each condition.

    • Compare the percentage of inhibition by Amastatin in the total lysate with that in the isolated cytosolic and membrane fractions.

    • A significant inhibition in the membrane fraction and a lesser inhibition in the cytosolic fraction at a specific Amastatin concentration would indicate the presence of both types of aminopeptidases and demonstrate the differential effect of the inhibitor.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for using Amastatin as a differentiating tool.

G Experimental Workflow for Aminopeptidase Differentiation cluster_prep Sample Preparation cluster_assay Enzyme Assay A Total Cell Lysate B Cytosolic Fraction A->B Subcellular Fractionation C Membrane Fraction A->C Subcellular Fractionation D Pre-incubation (with/without Amastatin) A->D B->D C->D E Add Substrate D->E F Measure Activity E->F G Compare % Inhibition F->G Analyze Data

Caption: Workflow for differentiating aminopeptidases.

G Logical Basis of Amastatin's Differential Inhibition cluster_cytosolic Cytosolic Aminopeptidase (e.g., LAP) cluster_membrane Membrane-Bound Aminopeptidase (e.g., AP-N) Amastatin Amastatin LAP Lower Affinity (Higher Ki) Amastatin->LAP Binds to Active Site APN Higher Affinity (Lower Ki) Amastatin->APN Binds to Active Site Result_LAP Less Inhibition LAP->Result_LAP Result_APN Greater Inhibition APN->Result_APN

References

Comparative analysis of Amastatin and Leu-SH as ERAP1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Amastatin and Leu-SH as ERAP1 Inhibitors

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed comparative analysis of two commonly referenced inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1): Amastatin and Leucinethiol (Leu-SH). ERAP1 is a critical enzyme in the antigen processing and presentation pathway, making its inhibitors valuable tools for immunological research and potential therapeutic agents.

Quantitative Analysis of Inhibitory Potency

The inhibitory potential of Amastatin and Leu-SH against ERAP1 has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. Leu-SH demonstrates significantly higher potency as an ERAP1 inhibitor compared to Amastatin.

InhibitorTarget EnzymeIC50 (µM)Reference
AmastatinERAP122–42[1]
Leu-SHERAP10.11[1]

It is important to note that both Amastatin and Leu-SH are considered broad-spectrum aminopeptidase inhibitors and are not specific to ERAP1[1]. While Leu-SH is more potent, its lack of specificity is a crucial consideration for experimental design and interpretation[1].

Experimental Protocols

The following is a representative experimental protocol for determining the inhibitory activity of compounds against ERAP1 using a fluorogenic assay.

ERAP1 Inhibition Assay Using a Fluorogenic Substrate

Objective: To determine the IC50 value of an inhibitor against recombinant human ERAP1.

Materials:

  • Recombinant human ERAP1

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Test inhibitors (Amastatin, Leu-SH) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of recombinant ERAP1 in assay buffer. The final concentration in the assay will typically be in the nanomolar range.

  • Prepare serial dilutions of the test inhibitors (Amastatin and Leu-SH) in the assay buffer.

  • Add a fixed volume of the ERAP1 solution to each well of the 96-well plate.

  • Add the serially diluted inhibitors to the wells containing ERAP1. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding a fixed volume of the L-AMC substrate solution to each well. The final substrate concentration should be at or near the Michaelis constant (Km) for ERAP1.

  • Immediately begin monitoring the increase in fluorescence resulting from the cleavage of L-AMC by ERAP1. The excitation and emission wavelengths for the liberated 7-amino-4-methylcoumarin (AMC) are typically around 380 nm and 460 nm, respectively.

  • Record the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).

  • Calculate the initial reaction velocities (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

ERAP1 plays a crucial role in several key biological pathways. Inhibition of ERAP1 by compounds like Amastatin and Leu-SH can modulate these processes.

MHC Class I Antigen Presentation Pathway

ERAP1 is a key enzyme in the final trimming of antigenic peptides in the endoplasmic reticulum before they are loaded onto MHC class I molecules for presentation to CD8+ T cells.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Degradation Protein Cellular/Viral Protein Protein->Proteasome Ubiquitination TAP TAP Transporter Peptide_precursors->TAP Transport Peptide_precursors_ER Peptide Precursors TAP->Peptide_precursors_ER ERAP1 ERAP1 Trimmed_peptide Trimmed Peptide (8-10 aa) ERAP1->Trimmed_peptide MHC_I MHC Class I Peptide_loading_complex Peptide Loading Complex MHC_I->Peptide_loading_complex Loaded_MHC_I Peptide-MHC I Complex Peptide_loading_complex->Loaded_MHC_I Peptide Loading ERAP1_inhibitor Amastatin / Leu-SH ERAP1_inhibitor->ERAP1 Trimmed_peptide->Peptide_loading_complex Peptide_precursors_ER->ERAP1 Trimming Cell_surface Cell Surface Presentation Loaded_MHC_I->Cell_surface Transport to Cell Surface

Caption: ERAP1's role in the MHC Class I antigen presentation pathway and its inhibition.

Renin-Angiotensin System Modulation

ERAP1 is also involved in the renin-angiotensin system, where it can cleave angiotensin II, a potent vasoconstrictor, to angiotensin III.

Renin_Angiotensin_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Cleavage by ACE ACE ERAP1 ERAP1 Angiotensin_II->ERAP1 Cleavage by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Angiotensin_III Angiotensin III ERAP1->Angiotensin_III ERAP1_inhibitor Amastatin / Leu-SH ERAP1_inhibitor->ERAP1

Caption: ERAP1's involvement in the Renin-Angiotensin System and its inhibition.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for an ERAP1 inhibitor follows a structured workflow.

IC50_Workflow start Start prepare_reagents Prepare Reagents (ERAP1, L-AMC, Inhibitors) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitors prepare_reagents->serial_dilution plate_setup Set up 96-well Plate (Enzyme + Inhibitor) serial_dilution->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add L-AMC Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calculate_velocity Calculate Initial Reaction Velocities measure_fluorescence->calculate_velocity plot_data Plot Velocity vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

Caption: A typical experimental workflow for determining the IC50 of an ERAP1 inhibitor.

References

Validating Amastatin Target Engagement: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a detailed comparison of key cellular assays for validating the target engagement of Amastatin, a competitive, slow-binding inhibitor of several aminopeptidases, including Aminopeptidase A and Leucine Aminopeptidase.

This guide will delve into the principles, protocols, and comparative performance of leading methodologies: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Bioluminescence Resonance Energy Transfer (BRET)-based assays. By presenting quantitative data, detailed experimental procedures, and clear visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate assay for their specific research needs.

Comparative Analysis of Target Engagement Assays

Choosing the right assay depends on various factors, including the specific research question, available resources, and the desired throughput. The following table summarizes the key characteristics and performance metrics of the most common cellular target engagement assays applicable to Amastatin.

Parameter Cellular Thermal Shift Assay (CETSA) Activity-Based Protein Profiling (ABPP) NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.Covalent labeling of active enzyme sites by a chemical probe.Measures proximity between a NanoLuc® fusion protein and a fluorescent tracer.
Amastatin Compatibility High. As a binding inhibitor, Amastatin is expected to induce a thermal shift.Moderate. Requires an appropriate activity-based probe for the target aminopeptidase.High. Requires engineering of the target protein with a NanoLuc® tag.
Assay Format Western Blot, ELISA, Mass Spectrometry, Luminescence (e.g., HiBiT CETSA).Gel-based fluorescence scanning, Mass Spectrometry.Plate-based luminescence detection.[1]
Throughput Low to high, depending on the readout method. High-throughput versions are available.Low to medium.High.[2]
Quantitative Readout EC50 (from isothermal dose-response curves), ΔTagg (change in aggregation temperature).[3][4]IC50 (from competitive inhibition profiles).Apparent affinity (from competitive displacement of a tracer).[1]
Z'-factor Generally ranges from 0.6 to 0.8, indicating a robust assay.[5]Can be variable, often dependent on probe specificity and background labeling.Typically > 0.5, suitable for high-throughput screening.[6]
Signal-to-Background Variable, dependent on antibody quality (Western/ELISA) or instrument sensitivity (MS).Generally good, but can be affected by non-specific probe binding.Excellent, due to the low background of bioluminescence.
Pros Label-free for the compound and endogenous target, applicable in live cells and tissues.[3]Directly measures enzyme activity, can identify novel targets and off-targets.Real-time measurement in live cells, high sensitivity, and suitable for HTS.[1]
Cons Not all ligand binding events cause a thermal shift, can have lower throughput.[1]Requires a specific and reactive probe, potential for off-target labeling.Requires genetic modification of the target protein, potential for artifacts from overexpression.

Signaling Pathway: The Renin-Angiotensin System

Amastatin's targets, such as Aminopeptidase A, play a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance. Understanding this pathway is essential for contextualizing the cellular effects of Amastatin.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AngiotensinIII Angiotensin III AngiotensinII->AngiotensinIII AT1R AT1 Receptor AngiotensinII->AT1R Inactive Inactive Fragments AngiotensinIII->Inactive Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction Renin Renin Renin->Angiotensinogen Renin->AngiotensinI ACE ACE ACE->AngiotensinI ACE->AngiotensinII APA Aminopeptidase A APA->AngiotensinII APA->AngiotensinIII APN Aminopeptidase N APN->AngiotensinIII APN->Inactive Amastatin Amastatin Amastatin->APA Inhibits Amastatin->APN Inhibits

Caption: The Renin-Angiotensin System and points of inhibition by Amastatin.

Experimental Protocols

Detailed methodologies for performing CETSA and ABPP to validate Amastatin target engagement are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing a Western Blot-based CETSA to measure the thermal stabilization of a target aminopeptidase upon Amastatin binding.

1. Cell Culture and Treatment:

  • Culture cells known to express the target aminopeptidase to ~80% confluency.

  • Treat cells with a dose-response range of Amastatin (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) for a predetermined incubation time (e.g., 1-2 hours) at 37°C.

2. Heating Step:

  • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors, excluding metalloprotease inhibitors).

  • Aliquot cell suspensions into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Transfer the supernatant to new tubes and determine the protein concentration using a standard method (e.g., BCA assay).

4. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

  • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific to the target aminopeptidase.

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

5. Data Analysis:

  • Plot the percentage of soluble protein (relative to the 37°C sample) against the temperature for both vehicle- and Amastatin-treated samples to generate melting curves.

  • Determine the change in the aggregation temperature (ΔTagg).

  • For isothermal dose-response experiments, plot the amount of soluble protein at a single, optimized temperature against the Amastatin concentration to determine the EC50.

CETSA Workflow cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction cluster_3 Analysis A1 Culture Cells A2 Treat with Amastatin or Vehicle A1->A2 B1 Harvest and Aliquot Cells A2->B1 B2 Heat at Temperature Gradient B1->B2 C1 Cell Lysis B2->C1 C2 Centrifugation to Separate Soluble Fraction C1->C2 D1 Western Blot for Target Protein C2->D1 D2 Quantify Bands D1->D2 D3 Plot Melting Curves and Determine EC50 D2->D3

Caption: General experimental workflow for Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP) Protocol

This protocol describes a competitive ABPP experiment to assess the inhibition of a target aminopeptidase by Amastatin.

1. Cell Culture and Inhibitor Treatment:

  • Culture cells expressing the target aminopeptidase to ~80% confluency.

  • Treat cells with a dose-response range of Amastatin or vehicle (DMSO) for 1-2 hours at 37°C.

2. Cell Lysis and Probe Labeling:

  • Harvest and lyse the cells in a suitable buffer (e.g., PBS).

  • Determine and normalize the protein concentration of the lysates.

  • Treat the lysates with an activity-based probe specific for the target class of aminopeptidases (e.g., a probe with a reactive warhead that covalently binds to the active site) for a defined period (e.g., 30 minutes) at room temperature.

3. Click Chemistry (for two-step probes):

  • If using a two-step probe (e.g., with an alkyne handle), perform a click chemistry reaction to attach a reporter tag (e.g., a fluorophore or biotin). This involves adding the reporter tag azide, copper sulfate, and a reducing agent (e.g., sodium ascorbate).

4. Gel-Based Analysis:

  • Add SDS-PAGE loading buffer to the labeled samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using an in-gel fluorescence scanner. Inhibition by Amastatin will result in a decrease in the fluorescence intensity of the band corresponding to the target aminopeptidase.

  • Quantify the band intensities to determine the IC50 of Amastatin.

5. Mass Spectrometry-Based Analysis (for target identification and selectivity profiling):

  • For biotin-tagged probes, enrich the labeled proteins using streptavidin beads.

  • Digest the enriched proteins on-bead (e.g., with trypsin).

  • Analyze the resulting peptides by LC-MS/MS to identify the probe-labeled proteins and determine the selectivity of Amastatin across the proteome.

ABPP Workflow cluster_0 Competitive Inhibition cluster_1 Probe Labeling cluster_2 Detection cluster_3 Data Analysis A1 Treat Cells/Lysate with Amastatin B1 Incubate with Activity-Based Probe A1->B1 C1 Click Chemistry (optional) B1->C1 C2 SDS-PAGE and Fluorescence Scan C1->C2 C3 LC-MS/MS Analysis C1->C3 D1 Quantify Inhibition and Determine IC50 C2->D1 C3->D1

Caption: General experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

Validating the cellular target engagement of Amastatin is a crucial step in understanding its mechanism of action and advancing its development. This guide has provided a comparative overview of key assays, including CETSA, ABPP, and NanoBRET, highlighting their principles, protocols, and relative advantages. While CETSA offers a label-free approach to directly measure binding in a native cellular environment, ABPP provides a powerful method to assess enzyme activity and inhibitor selectivity. NanoBRET presents a high-throughput alternative for quantifying target engagement in live cells, albeit with the requirement of protein engineering. The choice of assay will ultimately depend on the specific experimental goals and available resources. By carefully considering the information presented here, researchers can design and execute robust experiments to confidently validate the cellular target engagement of Amastatin and other aminopeptidase inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Amastatin Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Amastatin hydrochloride, ensuring the protection of both laboratory personnel and the environment.

I. Immediate Safety and Handling Considerations

This compound is classified as a hazardous substance and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Some safety data sheets categorize it as an antineoplastic (cytotoxic) waste, necessitating stringent handling and disposal protocols.[1]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.

For Dry Spills:

  • Evacuate and Alert: Advise personnel in the immediate area and alert emergency services if the spill is substantial.[1]

  • Control Contact: Wear appropriate PPE to prevent skin and respiratory contact.[1]

  • Clean-up: Use dry clean-up methods to avoid the generation of dust.[1]

  • Containment: Collect the residue and place it in a sealed, properly labeled container for disposal.[1]

For Wet Spills:

  • Containment: Prevent the spillage from entering drains or water courses by any means available.[1]

  • Clean-up: Use absorbent materials to recover the product.

  • Disposal: Place the absorbed material into a labeled container for disposal.[1]

  • Decontamination: Wash the affected area with copious amounts of water, ensuring the runoff does not enter drains.[1]

III. Proper Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [1][3]

Step-by-Step Disposal Workflow:

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

    • Place the waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and identify the contents.

  • Container Management:

    • Ensure the waste container is made of a compatible material and is kept securely closed except when adding waste.[4]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate should be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[1]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Collection & Containment cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Route cluster_4 Step 4: Final Action start This compound Waste Generated (Unused product, contaminated materials, spill cleanup) collect Collect in a designated, labeled, leak-proof hazardous waste container. start->collect storage Store container in a designated Satellite Accumulation Area (SAA). collect->storage disposal_decision Is the waste this compound or contaminated with it? storage->disposal_decision incineration Arrange for disposal via a licensed chemical destruction facility (incineration). disposal_decision->incineration Yes no_drain DO NOT dispose down the drain or in regular trash. disposal_decision->no_drain No (General Lab Waste) contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. incineration->contact_ehs end Disposal Complete contact_ehs->end

Figure 1. This compound Disposal Workflow

V. Quantitative Data

No quantitative limits for the disposal of this compound have been identified, as the primary directive is complete containment and destruction through incineration. All waste, regardless of concentration, should be treated as hazardous.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.